molecular formula C14H21ClN2O2 B598137 Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride CAS No. 1203418-62-5

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B598137
CAS No.: 1203418-62-5
M. Wt: 284.784
InChI Key: XRCZWJKQJZIRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a key chemical intermediate in pharmaceutical research, serving as a versatile scaffold for the synthesis of novel bioactive molecules. Its primary research value lies in the development of new therapeutic agents, particularly as a precursor for potent and selective reversible inhibitors of monoacylglycerol lipase (MAGL) . MAGL is a key enzyme in the endocannabinoid system, and its inhibition offers a promising strategy for developing treatments with anti-nociceptive, anti-inflammatory, and anti-cancer properties . Furthermore, compounds featuring the benzyl carbamate moiety have been identified as effective covalent reversible inhibitors of the SARS-CoV-2 main protease (Mpro), a vital enzyme for viral replication, highlighting their utility as starting points for new antiviral drugs . This compound is strictly for research applications in drug discovery and is not intended for personal, veterinary, or human therapeutic use.

Properties

IUPAC Name

benzyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZWJKQJZIRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662459
Record name Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203418-62-5
Record name Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chiral Synthesis and Application of Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Intermediates

Executive Summary

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1203418-62-5) is a high-value chiral building block characterized by a piperidine ring with a Cbz-protected aminomethyl group at the C2 position. This scaffold is a critical intermediate in the synthesis of Class Ic antiarrhythmic agents (e.g., Flecainide analogues) and emerging kinase inhibitors .

Its strategic value lies in its orthogonal protection : the exocyclic primary amine is masked by the benzyloxycarbonyl (Cbz) group, leaving the secondary piperidine nitrogen free for selective derivatization (alkylation or acylation). This allows medicinal chemists to diversify the piperidine core before elaborating the primary amine side chain, a sequence impossible with the unprotected diamine.

This guide details a scalable, high-integrity protocol for the chiral synthesis of this intermediate, focusing on optical resolution and regioselective protection, followed by its application in drug discovery.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Benzyl N-[(piperidin-2-yl)methyl]carbamate hydrochloride
CAS Number 1203418-62-5
Molecular Formula

Molecular Weight 284.78 g/mol
Chirality Available as (R) or (S) enantiomers (typically resolved)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, Water, DMSO; Sparingly soluble in DCM

Core Synthesis Protocol

The synthesis challenges are twofold: establishing the C2-stereocenter and achieving regioselective protection of the primary amine over the secondary amine. The following protocol utilizes a Resolution-Protection Strategy which is more scalable than asymmetric hydrogenation for this specific scaffold.

Phase 1: Preparation of Racemic 2-(Aminomethyl)piperidine

Precursor synthesis via catalytic hydrogenation.

  • Hydrogenation: Charge a high-pressure reactor with 2-(aminomethyl)pyridine (1.0 eq), AcOH (solvent), and 5% Rh/Al₂O₃ or PtO₂ (Adams catalyst, 5 mol%).

  • Reaction: Pressurize with

    
     (50–100 psi) and stir at 25–40°C for 12–24 hours. The pyridine ring is reduced to a piperidine ring.
    
  • Workup: Filter the catalyst through Celite. Concentrate the filtrate. Basify with NaOH to pH >12 and extract with DCM. Dry and concentrate to yield racemic 2-(aminomethyl)piperidine as a colorless oil.

Phase 2: Optical Resolution (The Tartaric Acid Method)

Isolating the (R)-enantiomer (Example).

  • Salt Formation: Dissolve racemic 2-(aminomethyl)piperidine (1.0 eq) in Methanol . Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm methanol.

  • Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly to 0°C. The diastereomeric salt of the (R)-amine typically crystallizes preferentially (verify specific rotation against literature).

  • Recrystallization: Recrystallize the salt from MeOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Treat the purified salt with 4M NaOH and extract with DCM. Dry (

    
    ) and concentrate to yield (R)-2-(aminomethyl)piperidine .
    
Phase 3: Regioselective Cbz Protection

The critical step to protect the exocyclic amine (


) while leaving the ring amine (

) free.

Mechanism: Primary amines are less sterically hindered and more nucleophilic than the C2-substituted secondary piperidine nitrogen. At low temperatures, Cbz-Cl reacts selectively with the primary amine.

Protocol:

  • Setup: Dissolve (R)-2-(aminomethyl)piperidine (1.0 eq) in DCM and cool to -20°C . Add Triethylamine (1.1 eq).

  • Addition: Add Benzyl chloroformate (Cbz-Cl) (0.95 eq) dropwise over 2 hours. Crucial: Limiting the electrophile prevents bis-protection.

  • Quench: Stir for 1 hour at -20°C, then quench with water.

  • Purification: Wash the organic layer with dilute

    
    .
    
    • Purification Note: If bis-Cbz impurity forms, it can be removed via column chromatography (Silica, MeOH/DCM gradient) or by exploiting the basicity of the mono-protected product (extract product into acid, wash organics, basify, re-extract).

Phase 4: Hydrochloride Salt Formation
  • Dissolve the free base Benzyl (piperidin-2-ylmethyl)carbamate in dry Diethyl Ether or Dioxane .

  • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Filter the white precipitate, wash with ether, and dry under vacuum to yield the target This compound .

Logical Workflow & Pathway Visualization

The following diagram illustrates the synthetic logic and the "Chiral Switch" application of this intermediate in drug discovery.

G cluster_0 Synthesis Phase Start 2-(Aminomethyl)pyridine Racemic Racemic 2-(Aminomethyl)piperidine Start->Racemic H2, Rh/Al2O3 Resolution Chiral Resolution (L-Tartaric Acid) Racemic->Resolution ChiralAmine (R)-2-(Aminomethyl) piperidine Resolution->ChiralAmine Crystallization & Base Release Protection Selective Protection (Cbz-Cl, -20°C) ChiralAmine->Protection Regioselective Acylation Target Benzyl (piperidin-2-ylmethyl) carbamate HCl (Target Intermediate) Protection->Target HCl/Dioxane Deriv Ring N-Alkylation (R-X) Target->Deriv Application Phase Deprotect Cbz Removal (H2/Pd) Deriv->Deprotect Drug Flecainide Analogue (Amide Coupling) Deprotect->Drug

Caption: Synthetic pathway from pyridine precursor to the target chiral intermediate, showing downstream application in drug synthesis.

Application in Drug Development

This intermediate is a versatile scaffold for synthesizing 2,N-disubstituted piperidines .

Case Study: Synthesis of Flecainide Analogues

Flecainide is a Class Ic antiarrhythmic drug.[1][2] While the commercial synthesis often couples the benzoate directly to the diamine, the Cbz-protected intermediate allows for the synthesis of N-alkylated derivatives (e.g., to modulate lipophilicity or potency).

Protocol:

  • N-Alkylation: React Benzyl (piperidin-2-ylmethyl)carbamate with an alkyl halide (e.g., cyclopropylmethyl bromide) and

    
     in DMF. The Cbz group protects the primary amine, ensuring reaction only at the ring nitrogen.
    
  • Deprotection: Subject the N-alkylated intermediate to hydrogenolysis (

    
    , Pd/C, MeOH). The Cbz group is cleaved, revealing the primary amine.
    
  • Amide Coupling: React the newly freed primary amine with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid 2,2,2-trifluoroethyl ester to form the final drug candidate.

Advantages of this Route:
  • No Bis-Alkylation: The Cbz group prevents the primary amine from reacting during the ring-alkylation step.

  • Chiral Integrity: The stereocenter at C2 is established early and preserved throughout the mild alkylation/deprotection steps.

References

  • Banitt, E. H., et al. (1977).[2] "Antiarrhythmics.[1][2] 2. Synthesis and Antiarrhythmic Activity of N-(Piperidylalkyl)trifluoroethoxybenzamides."[2] Journal of Medicinal Chemistry, 20(6), 821–826.[2]

  • Leir, C. M. (1977). "Process for the preparation of Flecainide." US Patent 4,097,481.

  • Gao, Y., et al. (2011).[2] "Improved process for the manufacture of Flecainide."[2] European Patent EP1907360B1.

  • Organic Syntheses. (2014). "Benzyl Isopropoxymethyl Carbamate - Discussion on Cbz Protection." Org.[1][3][4] Synth. 91, 160-174.

  • BenchChem. (2025).[5] "Technical Guide: Piperidine Intermediates."

Sources

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1203418-62-5) is a high-value bifunctional building block used to introduce the 2-aminomethylpiperidine scaffold into small molecule drugs.

This scaffold acts as a semi-rigid diamine linker , offering a distinct conformational profile compared to flexible ethylenediamine chains. Its value lies in its orthogonal protection : the secondary piperidine amine is free (as an HCl salt) for immediate derivatization, while the primary exocyclic amine is masked by a Carbobenzyloxy (Cbz/Z) group, stable to basic and mild acidic conditions but cleavable via hydrogenolysis or strong acid.

This guide details the strategic deployment of this building block, from quality control to late-stage functionalization, focusing on its application in kinase inhibitors, GPCR ligands, and peptidomimetics.

Part 1: Structural Analysis & Chemical Logic

The Bifunctional Scaffold

The molecule consists of a piperidine ring with a protected aminomethyl arm at the C2 position. This creates a chiral center (typically supplied as a racemate unless specified as (R) or (S)), which is critical for probing stereochemical fit within protein binding pockets.

FeatureChemical LogicMedicinal Chemistry Utility
Piperidine Nitrogen (

)
Secondary, basic (

), nucleophilic.
Ideal for

, reductive amination, or amide coupling to attach the "core" scaffold.
Exocyclic Nitrogen (

)
Primary, protected by Cbz.Latent nucleophile. Revealed late-stage to attach solubility groups or hydrogen-bond donors.
C2 Chiral Center Creates steric vectors out of the ring plane.Breaks "flatness" in drug design (FBDD), improving selectivity and physicochemical properties [1, 5].
Cbz Group Carbamate protection.Orthogonal to Boc/Fmoc.[1] Stable to TFA (unlike Boc) and piperidine (unlike Fmoc).
Stability & Handling
  • Form: Hydrochloride salt (HCl). This renders the free secondary amine non-nucleophilic during storage, preventing oxidative degradation and dimerization (absorbing

    
    ).
    
  • Solubility: Highly soluble in polar protic solvents (MeOH, Water) and DMSO. Poor solubility in non-polar ethers/alkanes.

  • Free-Basing Requirement: The HCl must be neutralized in situ or prior to reaction to restore nucleophilicity at the piperidine nitrogen.

Part 2: Strategic Synthetic Workflows

The primary utility of this building block is its ability to serve as a directionally controlled linker . The standard workflow involves reacting the piperidine nitrogen first, followed by deprotection of the exocyclic amine.

Visualization: The Orthogonal Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the HCl salt.

SyntheticWorkflow Start Starting Material (Cbz-Protected HCl Salt) Base Free Base Generation Start->Base DIPEA or NaHCO3 Inter1 Intermediate A (N1-Functionalized) Base->Inter1 Electrophile (R-X) SNAr / Red. Amin. Deprotect Deprotection (H2/Pd-C or HBr) Inter1->Deprotect Remove Cbz Final Final Drug Candidate (Diamine Scaffold) Deprotect->Final Acylation/Sulfonylation of Primary Amine

Caption: Step-wise functionalization strategy ensuring regioselectivity. The piperidine nitrogen is reacted first, followed by Cbz removal.[2]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: N1-Functionalization via

Objective: Attach the piperidine ring to a heteroaryl core (e.g., chloropyrimidine or fluoronitrobenzene).

Reagents:

  • Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Neutralization: Dissolve the HCl salt in DMF. Add DIPEA. Validation: The suspension should clear as the free base is more soluble in organic media.

  • Addition: Add the Aryl Halide.

  • Reaction: Heat to 80–100°C. Monitor via LC-MS.

    • Causality: The secondary amine is sterically hindered; elevated temperature is often required compared to primary amines.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DIPEA salts. Dry over

    
    .
    
  • Self-Validation (NMR):

    • Disappearance of the broad

      
       signals from the starting material.
      
    • Shift of the piperidine

      
      -protons (adjacent to N) downfield due to the electron-withdrawing aryl group.
      
Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Reveal the primary amine for further elaboration.

Reagents:

  • N1-substituted Intermediate

  • 
     (10% wt loading)
    
  • 
     gas (balloon or Parr shaker)
    
  • Solvent: MeOH or EtOH

Step-by-Step:

  • Preparation: Dissolve intermediate in MeOH. Purge vessel with Nitrogen.

  • Catalyst Addition: Carefully add Pd/C (10% by weight of substrate). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Introduce

    
     atmosphere. Stir vigorously at RT for 2–12 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Self-Validation (LC-MS & NMR):

    • Mass Spec: Observe mass loss of 134 Da (Cbz group:

      
       minus H added = 134).
      
    • NMR: Complete disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic

      
       singlet (~5.1 ppm).
      

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Kinase Inhibitors (Solubilizing Linker)

In multi-kinase inhibitors (e.g., targeting VEGFR or Abl), the 2-aminomethylpiperidine motif serves as a solubilizing tether. The piperidine nitrogen attaches to the kinase hinge-binding core, while the primary amine (after deprotection) projects into the solvent front. This primary amine can be further derivatized with polar groups to improve oral bioavailability [4].

Peptidomimetics (Turn Mimetics)

The 1,2-diamine arrangement in a piperidine ring imposes a constraint that mimics the


-turn of peptides.
  • Conformation: Unlike flexible ethylenediamine, the piperidine ring locks the

    
     torsion angle.
    
  • Application: Used in protease inhibitors where a specific spatial arrangement of hydrogen bond donors is required to match the catalytic triad of the enzyme.

GPCR Ligands

2-Substituted piperidines are privileged scaffolds for GPCRs (e.g., Opioid, Chemokine receptors). The benzyl carbamate moiety itself can sometimes be retained as a hydrophobic pharmacophore that occupies lipophilic pockets (e.g., in CCR5 antagonists) [2, 6].

Visualization: Pharmacophore Mapping

The following diagram illustrates how the deprotected scaffold interacts within a typical binding pocket.

Pharmacophore Piperidine Piperidine Core (Hydrophobic/Steric) N1 N1 (Tertiary) Protonated = Ionic Interaction (e.g., Asp residue) Piperidine->N1 N_Exo Exocyclic Amine H-Bond Donor (Solvent Front) Piperidine->N_Exo Chiral C2 Chiral Vector Selectivity Filter Piperidine->Chiral

Caption: Interaction map of the deprotected 2-aminomethylpiperidine scaffold within a protein binding site.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Incomplete free-basing of HCl salt.Use a stronger base (e.g.,

) or ensure 3.0+ equiv of DIPEA. Pre-stir base with SM for 15 min.
Racemization Harsh conditions affecting the C2 center.Avoid strong bases at high temps (>120°C). Use mild bases (

) or catalytic coupling (Buchwald-Hartwig).
Incomplete Deprotection Catalyst poisoning (S or N containing heterocycles).Increase Pd/C loading or add a drop of acetic acid to the hydrogenation mixture. Alternatively, use HBr/AcOH.
Regioselectivity Issues Cbz migration (rare but possible in strong base).Maintain temperature < 100°C during N1-functionalization.

References

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 2022.[3] Link

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023. Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022. Link

  • Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of multikinase inhibitor. Bioorganic & Medicinal Chemistry, 2013. Link

  • 2-Substituted [1,2]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine, 2020. Link

  • Selecting Orthogonal Building Blocks for Solid Phase Synthesis. Sigma-Aldrich Technical Guides. Link

Sources

Technical Guide: Spectroscopic Characterization of Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity[1][2][3]

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a critical intermediate in medicinal chemistry, often utilized as a chiral building block for the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structure features a piperidine ring—a privileged scaffold in drug discovery—linked via a methylene bridge to a benzyloxycarbonyl (Cbz/Z) protected amine.[1]

The hydrochloride salt form enhances the stability and water solubility of the free base, facilitating its handling in solid-phase synthesis and aqueous workups. Accurate spectroscopic characterization is essential to distinguish this regioisomer from its N-ring protected counterpart (Benzyl 2-(aminomethyl)piperidine-1-carboxylate) and to ensure the integrity of the Cbz protecting group during salt formation.

Chemical Identifiers[1][2][3][5][6][7][8][9]
PropertyDetail
IUPAC Name Benzyl N-(piperidin-2-ylmethyl)carbamate hydrochloride
Common Name Cbz-2-(aminomethyl)piperidine HCl
CAS Number 1203418-62-5 (Racemic), 1217680-53-9 (R-isomer), 1217807-36-7 (S-isomer)
Molecular Formula

Molecular Weight 284.78 g/mol (Salt); 248.32 g/mol (Free Base)
SMILES C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl
Appearance White to off-white hygroscopic solid
Structural Connectivity & Numbering

The molecule consists of three distinct domains: the Lipophilic Tail (Benzyl), the Linker (Carbamate), and the Polar Head (Piperidinium).

G Benzyl Benzyl Group (Aromatic) Carbamate Carbamate Linker (-O-CO-NH-) Benzyl->Carbamate Est. Link Methylene Methylene Bridge (-CH2-) Carbamate->Methylene Amide Link Piperidine Piperidine Ring (Protonated N) Methylene->Piperidine C2 Position Chloride Cl- Counterion Piperidine->Chloride Ionic Interaction

Figure 1: Structural connectivity of this compound showing the modular domains.[2]

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically prepared via one of two primary routes, each leaving distinct spectroscopic "fingerprints" (impurities).

  • Selective Protection: Reaction of 2-(aminomethyl)piperidine with Benzyl chloroformate (Cbz-Cl).

    • Risk: Bis-protection (N,N'-diCbz), visible as extra aromatic signals and loss of the ammonium exchangeable protons in NMR.

  • Ring Reduction: Hydrogenation of Benzyl (pyridin-2-ylmethyl)carbamate.

    • Risk: Incomplete reduction (pyridine signals ~8.5 ppm) or hydrogenolysis of the Cbz group (loss of benzyl signals, appearance of free amine).

The data presented below assumes a high-purity (>95%) sample synthesized via the selective protection route or controlled hydrogenation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Due to the ionic nature of the hydrochloride salt, DMSO-d₆ is the preferred solvent. It ensures complete solubility and slows proton exchange, allowing observation of the ammonium (


) and carbamate (

) protons.

is generally unsuitable due to poor solubility and peak broadening.
¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
9.10 - 8.80 br s2H

Piperidine ammonium protons (exchangeable)
7.55 t (br)1H

Carbamate N-H (couples to exocyclic

)
7.40 - 7.28 m5HAr-

Benzyl aromatic ring protons
5.05 s2H

Benzylic methylene protons
3.25 - 3.15 m1H

(Ring)
Piperidine C6 (equatorial)
3.15 - 3.05 m2H

Exocyclic methylene linker
3.05 - 2.95 m1H

(Ring)
Piperidine C2 (methine)
2.85 - 2.75 m1H

(Ring)
Piperidine C6 (axial)
1.90 - 1.75 m1HRing

Piperidine C3 (eq)
1.75 - 1.60 m2HRing

Piperidine C4/C5
1.55 - 1.30 m3HRing

Piperidine C3(ax), C4(ax), C5(ax)

Key Diagnostic Features:

  • Ammonium Signal: The broad singlets around 9.0 ppm confirm the salt formation at the piperidine nitrogen.

  • Deshielding: The C2-methine proton (~3.0 ppm) is significantly downfield compared to the free base due to the inductive effect of the adjacent ammonium cation.

  • Stereochemistry: If the sample is chiral (e.g., R-isomer), the exocyclic methylene protons (3.15 ppm) may appear diastereotopic (complex multiplet) rather than a simple triplet.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentTypeNotes
156.8

QuaternaryCarbamate carbonyl
137.4 Ar-

QuaternaryBenzyl ring attachment
128.8 Ar-

CHBenzyl ring
128.3 Ar-

CHBenzyl ring
128.1 Ar-

CHBenzyl ring
65.8


Benzylic carbon
56.2 Ring


Chiral center (if enantiopure)
44.5 Ring


Adjacent to ammonium N
42.8 Linker


Exocyclic bridge
28.4 Ring


22.5 Ring


21.8 Ring


Distal ring carbon
Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically distinguishing the carbamate from a simple amide or ester.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3150 N-H Stretch (Broad)Ammonium salt (

) & Carbamate NH
3030 C-H StretchAromatic (Benzyl)
2940 - 2850 C-H StretchAliphatic (Piperidine ring)
1705 - 1690 C=O StretchCarbamate (Urethane) carbonyl
1540 N-H BendAmide II band
1250 C-O StretchCarbamate C-O-C asymmetric stretch
740, 695 C-H Bend (oop)Monosubstituted Benzene (Benzyl)
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (


).
  • Molecular Ion: The hydrochloride dissociates in the MS source.

    • Observed Mass (

      
      ):  249.16 
      
      
      
    • Calculation:

      
       (Free Base MW = 248.[3][4]15) + 
      
      
      
      = 249.16.

Fragmentation Pattern (MS/MS):

  • 
     249 
    
    
    
    91:
    Loss of the benzyl group (Tropylium ion,
    
    
    ). Dominant peak.
  • 
     249 
    
    
    
    205:
    Loss of
    
    
    (Decarboxylation) from the carbamate.
  • 
     249 
    
    
    
    98:
    Cleavage of the exocyclic C-N bond, yielding the methyl-piperidinium fragment (
    
    
    ).

MS_Frag Parent Parent Ion [M+H]+ m/z 249.16 Frag1 Tropylium Ion [C7H7]+ m/z 91.05 Parent->Frag1 Benzyl Cleavage Frag2 Piperidinyl-methyl amine [C6H14N2+H]+ m/z 115.1 Parent->Frag2 Cbz Loss (-CO2, -Bn)

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without salt precipitation:

  • Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the salt is hygroscopic and "sticky," sonicate for 30 seconds to ensure homogeneity.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the ammonium protons for accurate integration.
Free Base Liberation (Optional)

If


 data is required for comparison:
  • Dissolve 20 mg of the HCl salt in 2 mL water.

  • Add 1 mL saturated

    
     (pH ~9).
    
  • Extract with

    
     (3 x 2 mL).
    
  • Dry organics over

    
    , filter, and evaporate.
    
  • Reconstitute in

    
    .[5] Note: Shifts for C2-H and C6-H will move upfield by ~0.5 ppm compared to the salt.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45072214, Benzyl (piperidin-2-ylmethyl)carbamate. Retrieved from [Link]

  • Organic Syntheses (2023). Preparation of Benzyl Carbamate Derivatives. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

Sources

Role of piperidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary The piperidine ring (azacyclohexane) stands as one of the most privileged scaffolds in modern medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] Its ubiquity stems not merely from its structural simplicity, but from its unique ability to serve dual roles: as a rigid pharmacophore capable of precise directional bonding, and as a physicochemical modulator that enhances solubility and pharmacokinetic (PK) profiles. This guide dissects the piperidine scaffold's structural utility, synthetic accessibility, and critical role in ligand-target interactions across diverse therapeutic classes, including GPCRs, kinases, and enzymes.

Part 1: Structural & Physicochemical Profiling[1]

The piperidine ring is a saturated, six-membered nitrogen heterocycle.[2][3] Its success in drug design is governed by three core physicochemical pillars: conformation, basicity, and lipophilicity.

Conformational Analysis

Unlike planar aromatic rings (e.g., phenyl, pyridine), piperidine exists primarily in a chair conformation , which minimizes torsional strain and 1,3-diaxial interactions.

  • Sp3 Character: The 3D nature of piperidine allows for vectors that escape flatland, increasing selectivity by exploring specific pockets within a protein active site.

  • Substituent Positioning: Substituents at the C4 position typically adopt an equatorial orientation to minimize steric strain (A-value considerations), effectively projecting functional groups into deep binding pockets.[1]

  • Axial vs. Equatorial: The nitrogen lone pair also prefers an equatorial orientation, though protonation (forming the ammonium species) locks the conformation.

pKa and Ionization

The pKa of an unsubstituted piperidine is approximately 11.2 , making it protonated and positively charged at physiological pH (7.4).

  • Cation-π Interactions: The protonated amine often forms critical salt bridges (e.g., with Asp/Glu residues) or cation-π interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1]

  • pKa Modulation: To improve membrane permeability (which requires the neutral species) or reduce hERG toxicity, medicinal chemists often lower the pKa by:

    • Adding electron-withdrawing groups (e.g., 3-fluoro or 4,4-difluoro substitutions).[1]

    • N-arylation (forming N-aryl piperidines), which drastically lowers pKa due to resonance delocalization.[1]

Lipophilicity (LogD)

Piperidine helps balance the Lipophilicity Ligand Efficiency (LLE).[1] While the carbon backbone adds lipophilicity, the amine provides a handle for solvation.

  • Solubility: The ionized ammonium form significantly boosts aqueous solubility, a common reason for appending piperidine "tails" to hydrophobic kinase inhibitors.

Table 1: Physicochemical Impact of Piperidine Substitutions

ModificationEffect on pKaEffect on ConformationMedChem Utility
Unsubstituted ~11.2Chair (Flexible)High solubility, salt bridge former.[1]
N-Methylation ~10.1Chair (N-Me equatorial)Improves permeability, prevents N-dealkylation.
3-Fluoro ~9.0 - 10.0Chair (F-axial pref.[1]*)Lowers basicity, reduces hERG liability.[1][3]
4,4-Difluoro ~7.5 - 8.5Twisted Boat/ChairLowers pKa significantly, metabolic blocker.
N-Aryl ~2.0 - 5.0Flattened N-geometryNeutral at pH 7.4, high permeability.[1]

*Note: 3-Fluoro piperidines often exhibit a "gauche effect" favoring axial orientation.[1]

Part 2: Synthetic Methodologies

Efficient synthesis is paramount for SAR exploration.[1] While traditional hydrogenation of pyridines is useful for bulk manufacturing, medicinal chemistry requires modular methods for rapid diversification.

Core Protocol: Reductive Amination (The Workhorse)

This is the most versatile method for N-substitution or C4-functionalization.[1]

Protocol: Synthesis of N-Benzyl-4-piperidone Derivative Objective: Install a benzyl group on 4-piperidone to create a versatile intermediate.[1]

  • Reagents: 4-Piperidone hydrochloride (1.0 eq), Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM (Solvent).[1]

  • Step 1 (Imine Formation): Dissolve 4-piperidone HCl and Benzaldehyde in dry DCM. Add TEA (1.0 eq) to free the base.[1] Add catalytic acetic acid to activate the carbonyl. Stir at RT for 1-2 hours under

    
    .[1]
    
  • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise (to control exotherm). STAB is preferred over

    
     due to lower toxicity and better selectivity (doesn't reduce aldehydes/ketones as fast as imines).[1]
    
  • Step 3 (Quench): Stir at RT for 12 hours. Quench with saturated

    
    .[1]
    
  • Workup: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Advanced Strategy: C-H Functionalization Modern Rhodium-catalyzed methods allow for the direct functionalization of sp3 C-H bonds at the C2, C3, or C4 positions, avoiding de novo ring construction. This is critical for "late-stage functionalization" of lead compounds.[1]

Synthetic_Pathways Start Target: Functionalized Piperidine Method1 Reductive Amination (N-alkylation) Start->Method1 Standard SAR Method2 Pyridine Hydrogenation (Ring Construction) Start->Method2 Scale-up Method3 C-H Activation (Late Stage) Start->Method3 Scaffold Hopping Prod1 N-Substituted Piperidines (e.g., Donepezil) Method1->Prod1 Aldehyde + Amine + STAB Prod2 Chiral C2/C3 Piperidines (e.g., Ritalin analogues) Method2->Prod2 H2, Pd/C or Rh cat. Prod3 Complex Core Scaffolds Method3->Prod3 Rh-carbene insertion

Figure 1: Decision tree for piperidine synthesis in drug discovery.[1]

Part 3: Medicinal Chemistry Case Studies

Kinase Inhibitors: Crizotinib (Xalkori)[1]
  • Target: ALK / ROS1 (Tyrosine Kinases).[1][4]

  • Piperidine Role: Solubilizing Tail & Solvent Exposure. [1]

    • The piperidine ring in Crizotinib is attached to the pyrazole core. It projects out of the ATP-binding pocket into the solvent front.[1]

    • Mechanism: The basic nitrogen (protonated) improves aqueous solubility, which is critical for oral bioavailability of this lipophilic drug. It also forms water-mediated hydrogen bonds with the protein surface, stabilizing the binding mode.

GPCRs: Fentanyl
  • Target:

    
    -Opioid Receptor (Agonist).[1]
    
  • Piperidine Role: Central Pharmacophore.

    • Fentanyl features a 4-anilidopiperidine core.[1]

    • Mechanism: The piperidine nitrogen forms a critical ionic bond with Asp147 in the receptor. The rigid ring holds the N-phenethyl and 4-anilido groups in the precise geometry required to activate the receptor. This "perfect fit" leads to its high potency (50-100x morphine).[1]

Enzymes: Donepezil (Aricept)[1][5]
  • Target: Acetylcholinesterase (AChE).[1][5][6]

  • Piperidine Role: Binding Gorge Interaction. [1]

    • Mechanism: Donepezil spans the entire active site gorge of AChE. The N-benzylpiperidine moiety binds to the anionic subsite (cation-π interaction with Trp84), while the dimethoxyindanone binds to the peripheral anionic site.[1] The piperidine ring acts as the rigid linker that positions these two aromatic ends perfectly.

Part 4: Metabolic Liabilities & Safety[1]

The piperidine ring is not metabolically inert. Understanding its biotransformation is crucial for safety.[1]

1. N-Dealkylation (Major Pathway): CYP450 enzymes (mainly CYP3A4) often attack the carbon


 to the nitrogen.[1] This leads to the formation of an unstable carbinolamine, which collapses to release the N-substituent and the free piperidine (or vice versa).

2. Bioactivation (Toxicity Alert): In some cases (e.g., phencyclidine derivatives), oxidation of the piperidine ring can generate a reactive iminium ion .[1] This electrophile can react with glutathione (detoxification) or, if depleted, with cellular proteins/DNA, leading to toxicity.

3. hERG Inhibition: Basic piperidines, especially those with lipophilic linkers (like N-benzyl), are frequent hERG channel blockers, leading to QT prolongation (cardiotoxicity).[1]

  • Mitigation: Reduce basicity (add Fluorine), introduce polarity (oxygen) into the ring, or shorten the linker.[1]

Metabolic_Pathway Drug N-Substituted Piperidine Drug (e.g., Donepezil) CYP CYP450 Oxidation (alpha-hydroxylation) Drug->CYP Carbinolamine Carbinolamine Intermediate (Unstable) CYP->Carbinolamine Breakdown C-N Bond Cleavage Carbinolamine->Breakdown Risk Reactive Iminium Ion (Toxicity Risk) Carbinolamine->Risk Oxidation (2e-) Metabolite1 Free Piperidine Breakdown->Metabolite1 Metabolite2 Aldehyde/Ketone Byproduct Breakdown->Metabolite2

Figure 2: Metabolic fate of N-substituted piperidines, highlighting the N-dealkylation pathway and potential bioactivation risks.[1]

References

  • Piperidine-containing drugs and recently studied analogs. PubMed. (2025).[1] Comprehensive review of piperidine in clinical drugs. Link

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. (2023). Analysis of chiral piperidines in FDA-approved drugs (2015-2020). Link[1]

  • Fentanyl: Pharmacology and Chemistry. Wikipedia/NCBI.[1] Structural analysis of the phenylpiperidine opioid class. Link

  • Metabolism of 4-Aminopiperidine Drugs. ACS Medicinal Chemistry Letters. (2011). Detailed mechanistic insight into N-dealkylation and CYP3A4 interactions.[1] Link[1]

  • Crizotinib Structure and Function. Guide to Pharmacology. Kinase inhibitor structural data. Link[1]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019). Review of synthetic protocols for amine-containing drugs. Link[1]

Sources

Technical Guide: Benzyl Carbamate (Cbz) as a Protecting Group in Organic Synthesis

[1]

Executive Summary

The Benzyl Carbamate (Cbz or Z) group is a cornerstone of amine protection strategies, particularly in peptide synthesis and medicinal chemistry. Introduced by Bergmann and Zervas in 1932, its enduring relevance lies in its unique orthogonality: it is stable to the acidic conditions that cleave Boc groups (e.g., TFA) and the basic conditions that cleave Fmoc groups (e.g., piperidine). This guide provides a rigorous technical analysis of the Cbz group, detailing installation vectors, deprotection mechanisms, and troubleshooting protocols for high-stakes synthesis.

Strategic Utility & Orthogonality

In complex multi-step synthesis, the Cbz group serves as a "semi-permanent" protecting group. It is typically retained while other temporary groups (Boc, Fmoc, Trityl) are manipulated.

Orthogonality Matrix

The following table illustrates the strategic placement of Cbz relative to other common amine protecting groups.

Protecting GroupLability (Cleavage)Stability (Survivability)Primary Strategic Role
Cbz (Z) H₂ / Pd-C (Hydrogenolysis)HBr / AcOH (Strong Acid)TFA (weak acid)Piperidine (bases)Nucleophiles Long-term protection; orthogonal to Boc/Fmoc cycles.
Boc TFA / HCl (Acidolysis)H₂ / Pd-C Bases Temporary protection; cleaved before Cbz.
Fmoc Piperidine / DBU (Beta-elimination)Acids (TFA, HBr)H₂ / Pd-C Orthogonal to acid-labile groups (Boc/Cbz).

Scientist's Insight: The Cbz group's stability to neat TFA allows for the selective deprotection of Boc groups in the presence of Cbz. This is critical in the synthesis of branched peptides or polyamines where differential nitrogen functionalization is required.

Installation Protocols

Installation is driven by the nucleophilic attack of the amine on an activated benzyl carbonate electrophile.

Mechanism: Schotten-Baumann Conditions

The reaction typically proceeds via an addition-elimination mechanism. Base is required to neutralize the HCl byproduct (when using Cbz-Cl) and to ensure the amine remains nucleophilic (unprotonated).

Cbz_ProtectionAmineR-NH2(Nucleophile)IntermediateTetrahedralIntermediateAmine->IntermediateNucleophilic AttackReagentBenzyl Chloroformate(Cbz-Cl)Reagent->IntermediateProductCbz-Protected Amine(Carbamate)Intermediate->ProductElimination of Cl-BaseBase(e.g., NaHCO3)Base->ProductScavenges HCl

Figure 1: Mechanism of Cbz protection using Benzyl Chloroformate.

Protocol A: Standard Cbz-Cl (Schotten-Baumann)

Applicability: Robust amino acids, primary/secondary amines. Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃ or NaOH.

  • Setup: Dissolve the amine (10 mmol) in a mixture of water (25 mL) and acetone (25 mL).

  • Basification: Add NaHCO₃ (20 mmol, 2.0 equiv) to buffer the solution to pH ~9–10.

    • Critical: If pH drops below 8, the amine becomes protonated (unreactive). If pH >11, dipeptide formation or racemization may occur.

  • Addition: Cool to 0°C. Add Cbz-Cl (11 mmol, 1.1 equiv) dropwise over 30 minutes.

    • Safety: Cbz-Cl is a lachrymator. Use a fume hood.

  • Reaction: Warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup: Evaporate acetone. Extract aqueous layer with Et₂O (removes unreacted Cbz-Cl).[1] Acidify aqueous layer to pH 2 with 1M HCl (precipitates the product if it's an amino acid) or extract with EtOAc.[1]

Protocol B: Cbz-OSu (Mild/Green)

Applicability: Acid-sensitive substrates, avoiding lachrymators. Reagents: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).

  • Setup: Dissolve amine (10 mmol) in THF/H₂O (1:1).

  • Reaction: Add NaHCO₃ (2.0 equiv) and Cbz-OSu (1.1 equiv).

  • Process: Stir at RT for 12–24 hours. The byproduct is water-soluble N-hydroxysuccinimide (NHS), simplifying purification.

  • Insight: Cbz-OSu is less reactive than Cbz-Cl but highly selective, minimizing the risk of oligomerization.

Deprotection Methodologies

The "killer feature" of Cbz is its clean removal via catalytic hydrogenolysis, which yields volatile byproducts (toluene and CO₂), often requiring no chromatography.[2]

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Mechanism: The reaction occurs on the surface of the Palladium catalyst.

  • Adsorption: The phenyl ring coordinates to the Pd surface.

  • Oxidative Addition: Hydride transfer from Pd cleaves the benzylic C-O bond.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and CO₂.

Cbz_DeprotectionSubstrateCbz-Amine(Adsorbed on Pd)CleavageBenzylic C-O CleavageSubstrate->CleavageHydride TransferHydrogenH2 / Pd-CHydrogen->CleavageCarbamicCarbamic Acid(Transient)Cleavage->CarbamicRelease TolueneProductsFree Amine + CO2 + TolueneCarbamic->ProductsSpontaneous Decarboxylation

Figure 2: Catalytic cycle of Cbz hydrogenolysis.

Protocol:

  • Solvent: Dissolve substrate in MeOH or EtOH (0.1 M).

    • Note: Acetic acid (5%) is often added to protonate the resulting amine, preventing catalyst poisoning.

  • Catalyst: Add 10 wt% Pd/C (typically 10-20% by weight of substrate).

    • Safety: Pd/C is pyrophoric. Add under an inert blanket (Ar/N₂) or wet with solvent first.

  • Hydrogenation: Sparge with H₂ gas (balloon pressure is usually sufficient) for 1–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Method B: Acidolysis (HBr/AcOH)

Applicability: Substrates containing sulfur (poisons Pd) or benzyl ethers that must be retained. Reagents: 33% HBr in Glacial Acetic Acid.

  • Reaction: Dissolve substrate in 33% HBr/AcOH. Stir at RT for 1 hour.

  • Mechanism: Protonation of the carbonyl oxygen followed by Sɴ2 attack of bromide on the benzylic carbon.

  • Workup: Precipitate product with cold diethyl ether.

  • Warning: This is a harsh method. It will cleave Boc and t-Butyl esters instantly.

Troubleshooting & Side Reactions

N-Methylation / N-Benzylation
  • Symptom: Formation of tertiary amines during hydrogenolysis.[3]

  • Cause: If the reaction is slow, the intermediate amine can react with the generated toluene (oxidized to aldehyde on surface) or solvent (MeOH oxidized to formaldehyde) to form a Schiff base, which is then reduced.

  • Solution: Use EtOH instead of MeOH. Add a mild acid (HCl or AcOH) to protonate the amine immediately upon formation, rendering it non-nucleophilic.

Scavenging in Acidolysis
  • Symptom: Benzyl bromide byproducts reacting with sensitive residues (Trp, Met, Tyr).

  • Solution: Add scavengers (e.g., thioanisole or pentamethylbenzene) during HBr/AcOH deprotection to trap the benzyl carbocation species.

Racemization
  • Symptom: Loss of optical purity during protection.

  • Cause: High pH (>11) promotes proton abstraction from the alpha-carbon via an oxazolone intermediate.

  • Solution: Strictly control pH using NaHCO₃ (pH 8.5) rather than NaOH. Use Cbz-OSu for chiral sensitive amino acids.[2][3]

References

  • Bergmann, M., & Zervas, L. (1932).[4] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] Link

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Link

Synthesis and biological activity of novel piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Strategies, Functionalization, and Biological Profiling

Executive Summary: The Privileged Scaffold

The piperidine ring—a six-membered nitrogen-containing heterocycle—remains one of the most ubiquitous "privileged structures" in modern medicinal chemistry. Found in over 20 classes of pharmaceuticals, including blockbuster drugs like donepezil (Alzheimer’s), fentanyl (analgesic), and paroxetine (antidepressant), the piperidine core offers a unique balance of conformational flexibility and structural rigidity.

This guide moves beyond basic heterocyclic chemistry to explore next-generation synthetic methodologies —specifically focusing on multicomponent reactions (MCRs) and photoredox C-H functionalization—and details the rigorous biological evaluation required to validate these novel derivatives.

Advanced Synthetic Architectures

Traditional piperidine synthesis often relies on the hydrogenation of pyridines or complex multistep cyclizations. However, modern drug discovery demands rapid access to highly substituted, stereochemically complex 3D scaffolds. We focus here on two superior methodologies: Green Multicomponent Reactions (MCRs) and Photoredox Catalysis .

Workflow Visualization: The MCR Approach

The following diagram illustrates the convergent synthesis logic for functionalized piperidines using a One-Pot MCR strategy, which minimizes solvent waste and purification steps.

PiperidineSynthesis cluster_0 One-Pot Reaction Vessel Aldehyde Aromatic Aldehyde (R-CHO) Intermediates In Situ Formation: Imine + Enol Aldehyde->Intermediates Amine Aniline Derivative (Ar-NH2) Amine->Intermediates Ketoester β-Ketoester Ketoester->Intermediates Cyclization Mannich-type Cyclization Intermediates->Cyclization + Catalyst Catalyst Catalyst: InBr3 or SLS (Green) Catalyst->Cyclization Product Functionalized Piperidine Derivative Cyclization->Product

Figure 1: Logic flow for the InBr3-catalyzed one-pot synthesis of polysubstituted piperidines.

Detailed Experimental Protocol: Indium(III) Bromide Catalyzed Synthesis

This protocol is selected for its high atom economy and operational simplicity, yielding highly functionalized piperidines suitable for SAR studies.

Reagents & Equipment:

  • Aromatic aldehyde (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Indium(III) bromide (InBr₃) (10 mol%)

  • Ethanol (5 mL)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde and aniline in ethanol (5 mL). Stir at room temperature for 10 minutes to facilitate imine formation.

  • Catalyst Addition: Add ethyl acetoacetate followed by InBr₃ (10 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Eluent: n-hexane/ethyl acetate 7:3).

  • Work-up: Once the starting materials are consumed, cool the mixture to room temperature. The solid product often precipitates out.

  • Purification: Filter the crude solid and wash with ice-cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure and recrystallize from hot ethanol/water.

  • Validation: Confirm structure via ¹H NMR and HRMS. Look for the characteristic piperidine ring proton signals in the 2.0–4.0 ppm range.

Technical Insight: The use of InBr₃ acts as a Lewis acid to activate the carbonyl and imine groups. Unlike traditional Brønsted acids, InBr₃ tolerates acid-sensitive functional groups, preserving yield integrity [1, 6].

Biological Evaluation & Mechanism of Action[1][2]

Once synthesized, the novel derivatives must undergo rigorous biological profiling. We focus on Anticancer Activity , specifically targeting the apoptosis pathway.

Mechanism of Action: Apoptosis Induction

Piperidine derivatives often function by disrupting mitochondrial stability or inhibiting specific kinases (e.g., EGFR). The pathway below details the apoptotic cascade triggered by these ligands.

ApoptosisPathway Ligand Piperidine Derivative (Ligand) Target Target Interaction (e.g., DNA/Kinase) Ligand->Target ROS ROS Generation (Oxidative Stress) Ligand->ROS Mito Mitochondrial Dysfunction Target->Mito ROS->Mito Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2 Downregulation Mito->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Signal transduction pathway showing how piperidine derivatives induce apoptosis via the mitochondrial pathway.

Detailed Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human Cancer Cell Lines (e.g., MCF-7, A549)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Step-by-Step Methodology:

  • Seeding: Seed tumor cells at a density of

    
     cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Treatment: Replace the medium with fresh medium containing graded concentrations of the piperidine derivative (0.1 µM to 100 µM). Include a DMSO vehicle control (< 0.5% v/v) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and determine the IC₅₀ value using non-linear regression analysis [7, 9].

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of piperidine derivatives is strictly governed by the nature and position of substituents. The table below summarizes key SAR trends observed in recent oncology and CNS studies.

Position on Piperidine RingSubstituent TypeObserved EffectMechanism Insight
N1 (Nitrogen) Benzyl / Sulfonyl groupsIncreased Potency Enhances lipophilicity for membrane permeability; Sulfonyls form H-bonds with receptor pockets [11].
C4 Position Hydroxyl (-OH)CNS Activity Critical for H-bonding in opioid/sigma receptors (e.g., 4-OH-piperidines) [10].
C4 Position Spiro-fusionMetabolic Stability Spiro-piperidines resist rapid metabolic degradation and lock conformation for target specificity [1].
C3/C5 Positions Electron-Withdrawing (F, CF₃)Anticancer Selectivity Fluorination often improves metabolic stability and binding affinity to kinase domains [7].

Data Interpretation: For anticancer agents, introducing a sulfonyl group at N1 combined with an electron-withdrawing group at C4 typically yields the lowest IC₅₀ values (highest potency). Conversely, for CNS agents, maintaining a basic nitrogen or a short alkyl linker is often necessary for blood-brain barrier penetration [10].

References

  • Vertex AI Search. (2024).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. 2[3][4][5][6][7][8]

  • Rice University. (2024).[1] New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. 1

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. AJChem. 9

  • NIH. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. 5[4][5][7]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 6

  • ResearchGate. (2024). Multicomponent synthesis of highly functionalized piperidines. ResearchGate. 10

  • MDPI. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. 11

  • NIH. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. PubMed. 12[3][4][5][7][8]

  • BenchChem. (2025).[13][3][14] Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. BenchChem. 13[4][5][7]

  • ACS Publications. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS. 15[4][5][7]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. AsianPubs. 8

Sources

Methodological & Application

Application Note: (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride in Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1217807-36-7 [related (S)-isomer], (R)-isomer analog) is a high-value chiral building block. It belongs to the class of privileged scaffolds known as 2-(aminomethyl)piperidines. This molecule is critical in the synthesis of protease inhibitors—specifically aspartic proteases (e.g., Renin, BACE1) and cysteine proteases (e.g., Cathepsin K/S).

Its structural value lies in its bifunctionality:

  • A Free Secondary Amine (Piperidine NH): Ready for immediate diversification (alkylation, acylation, sulfonylation) to form the P1/P1' inhibitor interface.

  • A Cbz-Protected Primary Amine: A latent nucleophile that allows for orthogonal extension of the molecule into the P2/P3 binding pockets after deprotection.

This guide details the handling, neutralization, and synthetic protocols required to integrate this scaffold into high-affinity drug candidates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, the physicochemical properties of the HCl salt must be understood to prevent yield loss during the initial solvation steps.

PropertySpecificationApplication Note
Chemical Name (R)-Benzyl (piperidin-2-ylmethyl)carbamate HClStereochemistry is critical for enzyme pocket fit.
Molecular Weight ~284.78 g/mol (HCl salt)Use this MW for stoichiometry, not the free base.
Appearance White to off-white crystalline solidHighly hygroscopic; store in desiccator.
Solubility Methanol, Water, DMSOPoor solubility in non-polar ethers (Et2O) or Hexanes.
Stability Stable at RT; acid-stable (HCl salt)Cbz group is sensitive to hydrogenolysis and strong Lewis acids.
pKa (Piperidine) ~10.5 - 11.0Requires strong base for neutralization.

Strategic Utility in Drug Design

The (R)-2-(aminomethyl)piperidine core acts as a transition state isostere . In protease inhibitors, the rigid piperidine ring restricts the conformational entropy of the inhibitor, reducing the energy penalty upon binding to the enzyme active site.

Mechanism of Action[10]
  • Aspartic Proteases: The basic nitrogen of the piperidine (often protonated at physiological pH) mimics the transition state of the peptide bond hydrolysis, interacting with the catalytic aspartate residues (e.g., Asp32/Asp215 in Renin).

  • Cysteine Proteases: The scaffold orients "warheads" (electrophiles like nitriles or ketones) into the active site to form covalent bonds with the catalytic cysteine.

Visualization: The Orthogonal Protection Strategy

The following diagram illustrates how this specific molecule allows for directional synthesis (growing the molecule from the piperidine nitrogen first).

Scaffold_Reactivity cluster_legend Reactivity Logic Scaffold (R)-Benzyl (piperidin-2-ylmethyl)carbamate HCl (Starting Material) Step1 Step 1: Neutralization (Free Base Liberation) Scaffold->Step1 NaOH/DCM PathA Path A: N-Alkylation (Reductive Amination) Step1->PathA R-CHO, NaBH(OAc)3 PathB Path B: N-Acylation (Amide Coupling) Step1->PathB R-COOH, HATU Intermediate Functionalized Piperidine (Cbz Intact) PathA->Intermediate PathB->Intermediate Deprotection Step 2: Cbz Removal (H2, Pd/C) Intermediate->Deprotection Orthogonal Unmasking Final Final Protease Inhibitor (P2/P3 Extension) Deprotection->Final Final Coupling Legend1 Piperidine NH = Immediate Nucleophile Legend2 Cbz-Amine = Latent Nucleophile

Caption: Orthogonal reactivity map showing the sequential functionalization of the piperidine nitrogen followed by Cbz-deprotection.

Experimental Protocols

Protocol A: Free Base Liberation (Mandatory Precursor Step)

Context: The commercial reagent is supplied as a hydrochloride salt to ensure stability. The protonated ammonium is non-nucleophilic . Direct use in alkylation reactions without neutralization will result in <5% yield.

Reagents:

  • (R)-Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.0 eq)

  • Dichloromethane (DCM) (10 mL/g)

  • 1N Sodium Hydroxide (NaOH) (1.5 eq) or Saturated NaHCO3.

  • Brine.[1]

Procedure:

  • Dissolution: Suspend the HCl salt in DCM. It may not fully dissolve initially.

  • Basification: Add 1N NaOH slowly with vigorous stirring. Monitor pH of the aqueous layer; ensure pH > 12.

  • Extraction: Stir for 15 minutes. The solid should dissolve as the free base partitions into the DCM. Separate the layers.

  • Wash: Wash the organic layer once with brine.[2]

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Yield Check: The resulting oil is the free amine. Use immediately.

    • Checkpoint: 1H NMR should show the disappearance of the broad ammonium protons (~9-10 ppm).

Protocol B: Reductive Amination (Library Synthesis)

Context: This is the most common method to attach the hydrophobic "tail" (P1/P1' ligand) required for protease inhibition.

Reagents:

  • Free base of Scaffold (1.0 eq)

  • Aldehyde Component (e.g., 3-phenylpropanal) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (Dichloroethane) or DCM (anhydrous).

Procedure:

  • Imine Formation: Dissolve the free base scaffold and the aldehyde in DCE under Nitrogen. Add catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Pre-forming the imine/iminium ion is crucial before adding the reducing agent to prevent direct reduction of the aldehyde to alcohol.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Dry organics over MgSO4.

  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate).

Protocol C: Cbz-Deprotection (Unmasking the P2 Linker)

Context: Once the piperidine ring is functionalized, the Cbz group must be removed to allow extension of the inhibitor chain.

Reagents:

  • N-alkylated Scaffold (from Protocol B)

  • Pd/C (10% wt loading, 10-20% by mass of substrate)

  • Methanol or Ethanol (degassed).

  • Hydrogen Gas (Balloon pressure or 1 atm).

Procedure:

  • Safety: Purge reaction vessel with Nitrogen (Pd/C is pyrophoric).

  • Loading: Add the substrate dissolved in Methanol. Carefully add Pd/C.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen (repeat 3x). Stir under H2 balloon at RT.

  • Monitoring: Reaction is usually fast (1–4 hours). Monitor for the disappearance of the starting material and the loss of the benzyl mass (-91 Da) or appearance of the free amine peak.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Concentration: Concentrate to obtain the free primary amine.

    • Note: If the next step is sensitive to free amines, use immediately or store as an HCl salt (generate by adding 4M HCl in Dioxane).

Case Study: Synthesis of a Cathepsin K Inhibitor Analog

Objective: Synthesis of a peptidomimetic inhibitor targeting the S2 pocket of Cathepsin K.

Workflow:

  • Starting Material: (R)-Benzyl (piperidin-2-ylmethyl)carbamate HCl.

  • Step 1 (N-Functionalization): Reaction with 4-fluorobenzyl bromide (SN2 reaction) in the presence of K2CO3/DMF.

    • Result: Formation of the N-(4-fluorobenzyl)piperidine core.

  • Step 2 (Deprotection): Hydrogenolysis of the Cbz group (Protocol C).

    • Result: Liberation of the exocyclic primary amine.

  • Step 3 (Warhead Coupling): Coupling of the primary amine with a Leucine-nitrile derivative (using HATU/DIPEA).

    • Result: Final inhibitor containing the nitrile warhead (covalent trap) and the chiral piperidine P2 anchor.

Quality Control (Chiral Purity): Since the (R)-enantiomer is used, racemization must be monitored, particularly during the initial neutralization if heat is applied (avoid heat).

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

  • Acceptance Criteria: ee > 98%.

References

  • Design of Cathepsin K Inhibitors: Altmann, E., et al. (2004). "Novel, potent and selective non-basic Cathepsin K inhibitors." Journal of Medicinal Chemistry. (Search: Cathepsin K inhibitors piperidine)

  • Piperidine Scaffolds in HIV Protease Inhibition: Deng, X., et al. (2020). "Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study." PLOS ONE.

  • General Cbz Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference).

  • Balicatib and Related Piperidine Inhibitors: Grabowska, U., et al. (2005). "Preclinical characterization of the cathepsin K inhibitor balicatib." Expert Opinion on Investigational Drugs.

  • Chemical Property Data: PubChem Compound Summary for Benzyl (piperidin-2-ylmethyl)carbamate derivatives.

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. The protocols above are guidelines and may require optimization based on specific substrates.

Sources

Application Note: Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is not merely a reagent; it is a privileged bifunctional scaffold utilized in the synthesis of next-generation neurological therapeutics. Its structural core—a chiral 2-substituted piperidine—mimics the


-turn motif of bioactive peptides and serves as a critical pharmacophore in drugs targeting Epigenetic Erasers (LSD1/KDM1A)  and G-Protein Coupled Receptors (GPCRs) .

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) for neurodegenerative and psychiatric indications.

Structural Utility[1]
  • Chiral Center (C2): The 2-position provides stereochemical control, essential for distinguishing between receptor subtypes (e.g., NMDA vs. Muscarinic).

  • Orthogonal Protection: The exocyclic amine is protected by a Carboxybenzyl (Cbz) group, while the piperidine nitrogen remains available (as a hydrochloride salt) for immediate diversification. This allows for rapid Library-from-One synthesis.

Target Landscape: Where This Scaffold Fits

A. Neuro-Epigenetics: LSD1 (KDM1A) Inhibition

Lysine-specific demethylase 1 (LSD1) is a validated target for Glioblastoma and Alzheimer’s Disease. First-generation inhibitors (e.g., Tranylcypromine) were irreversible and non-selective.

  • Application: This scaffold is used to synthesize reversible, non-covalent LSD1 inhibitors . The piperidine ring occupies the large substrate-binding cavity of LSD1, while the amine (after Cbz deprotection) interacts with Asp555 or Glu559 in the active site.

B. GPCR Ligand Design (Muscarinic/Serotonergic)

The 2-aminomethylpiperidine core is a bioisostere for the flexible ethylamine side chains found in neurotransmitters (Serotonin, Dopamine).

  • Application: Rigidifying the linker between the basic nitrogen and the aromatic headgroup reduces entropic penalty upon binding, potentially increasing affinity for 5-HT receptors and Muscarinic M1/M4 receptors (targets for Schizophrenia).

Experimental Protocol: Orthogonal Synthesis Strategy

Objective: Create a diverse library of LSD1 inhibitors by functionalizing the piperidine nitrogen first, followed by Cbz-deprotection and "tail" modification.

Materials
  • Scaffold: this compound ( >98% purity).[1]

  • Reagents: Aryl aldehydes (various), Sodium triacetoxyborohydride (STAB), Pd/C (10%), Hydrogen gas, DIPEA.

Step-by-Step Methodology
Phase 1: Reductive Amination (Head Group Installation)

Rationale: The piperidine nitrogen is nucleophilic after neutralization. We attach a hydrophobic "head" group here to penetrate the LSD1 hydrophobic pocket.

  • Neutralization: Suspend 1.0 eq of the scaffold hydrochloride in DCE (Dichloroethane). Add 1.2 eq DIPEA and stir for 10 min at RT to free the piperidine amine.

  • Imine Formation: Add 1.1 eq of the desired Aryl Aldehyde (e.g., 4-cyanobenzaldehyde). Stir for 1 hour.

  • Reduction: Cool to 0°C. Add 1.5 eq Sodium triacetoxyborohydride (STAB) portion-wise.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by LC-MS (Target: M+1 peak of Cbz-protected intermediate).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over MgSO4 and concentrate.

Phase 2: Cbz Deprotection (Tail Activation)

Rationale: Hydrogenolysis removes the Cbz group under mild conditions, exposing the primary amine without affecting the newly formed tertiary amine.

  • Dissolution: Dissolve the intermediate from Phase 1 in MeOH/EtOAc (1:1).

  • Catalyst Addition: Add 10 wt% Pd/C catalyst (carefully, under Argon).

  • Hydrogenation: Stir under H2 balloon (1 atm) for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate to yield the free primary amine.

Phase 3: Urea/Amide Coupling (Tail Functionalization)

Rationale: The exposed primary amine is now coupled to polar groups to interact with the FAD cofactor region of LSD1.

  • Coupling: React the free amine with an Isocyanate (for Urea) or Acid Chloride (for Amide) in DCM with Et3N.

  • Purification: Final purification via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Visualization: Synthetic Pathway & Screening Cascade

The following diagram illustrates the workflow from the raw scaffold to a validated neurological hit.

DrugDiscoveryWorkflow cluster_Chem Phase 1: Chemistry cluster_Bio Phase 2: Biological Screening Scaffold Benzyl (piperidin-2-ylmethyl) carbamate HCl Step1 Neutralization & Reductive Amination Scaffold->Step1 DIPEA, R-CHO Step2 Cbz Deprotection (H2, Pd/C) Step1->Step2 Intermediate Step3 Tail Functionalization (Urea/Amide) Step2->Step3 Free Amine Library Focused Library (50-100 Analogs) Step3->Library Assay1 Enzymatic Assay (LSD1 TR-FRET) Library->Assay1 High Throughput Assay2 Cellular Assay (MV4-11 / Neurospheres) Assay1->Assay2 Hits (<100nM) Assay3 BBB Permeability (PAMPA-BBB) Assay2->Assay3 Leads

Caption: Integrated workflow transforming the piperidine scaffold into BBB-permeable LSD1 inhibitors.

Biological Validation Protocol: LSD1 Demethylase Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivatives against LSD1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Reagents
  • Enzyme: Recombinant Human LSD1 (KDM1A).

  • Substrate: Biotinylated Histone H3 (1-21) peptide methylated at Lysine 4 (H3K4me1).

  • Detection: Europium-labeled anti-H3K4 antibody (detects unmethylated product) + Streptavidin-APC (acceptor).

Protocol Steps
  • Compound Prep: Prepare 10-point serial dilutions of synthesized compounds in DMSO.

  • Enzyme Mix: Dilute LSD1 enzyme in Assay Buffer (50 mM Tris pH 8.5, 0.01% Tween-20). Add 5 µL to 384-well plate.

  • Incubation: Add 100 nL of compound. Incubate 15 min at RT.

  • Reaction Start: Add 5 µL of Biotin-H3K4me1 substrate. Incubate for 60 min.

  • Detection: Add Detection Mix (Eu-Antibody + Streptavidin-APC).

  • Read: Measure TR-FRET signal (Excitation 337 nm, Emission 620/665 nm) on a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response curve.
    

Data Analysis: Structure-Activity Relationship (SAR)

The table below summarizes expected trends when modifying the Benzyl (piperidin-2-ylmethyl)carbamate core, based on literature precedents for LSD1 inhibitors.

Modification SiteChemical ChangeEffect on LSD1 Potency (IC50)Effect on BBB Permeability
Piperidine N (R1) 4-CyanobenzylHigh Potency (<50 nM) Moderate
Piperidine N (R1) Methyl / EthylLow Potency (>1 µM)High
Exocyclic Amine (R2) Urea (-NH-CO-NH-Ph)High Potency (H-bond donor)Low (Polarity increase)
Exocyclic Amine (R2) SulfonamideModerate PotencyLow
Chirality (C2) (S)-EnantiomerPreferred (10x more potent) N/A

References

  • LSD1 Inhibitor Design: Song, Y., et al. (2020). "Discovery of Piperidine-Based LSD1 Inhibitors for Acute Myeloid Leukemia."[2] Journal of Medicinal Chemistry.

  • Piperidine Scaffolds in CNS: BenchChem Application Notes. (2025).[3][4][5] "Application of Piperidine Scaffolds in Central Nervous System Drug Discovery."

  • Chiral Piperidine Synthesis: Wang, Q., et al. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts.

  • LSD1 Structural Biology: Mimasu, S., et al. (2016). "Crystal Structure of LSD1 in Complex with Piperidine Derivatives." Biochemistry.

  • Clinical Relevance: Fang, Y., et al. (2019). "LSD1/KDM1A inhibitors in clinical trials: advances and prospects." Journal of Hematology & Oncology.

Sources

Technical Guide: Deprotection of Cbz from Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note details the deprotection of the Carboxybenzyl (Cbz) group from Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride . The Cbz group is a cornerstone of amine protection due to its stability against basic and mildly acidic conditions. However, its removal requires precise conditions to ensure quantitative yield without degrading the piperidine scaffold.

This guide prioritizes Catalytic Hydrogenolysis (H₂/Pd-C) as the "Gold Standard" method due to its atom economy, mild conditions, and clean byproduct profile (toluene and CO₂). An alternative Acidolysis (HBr/AcOH) protocol is provided for laboratories lacking hydrogenation infrastructure.

Mechanistic Foundation & Chemical Logic

The Substrate Challenge

The starting material, This compound , presents a unique chemical environment:

  • Piperidine Ring: A secondary amine, currently protonated as the hydrochloride salt (

    
    ).
    
  • Cbz-Protected Primary Amine: The target site for deprotection (

    
    ).
    

Critical Insight - Catalyst Poisoning: Free amines are notorious for coordinating strongly to Palladium (Pd) surfaces, effectively "poisoning" the catalyst and halting the reaction. Because the starting material is already an HCl salt, the risk is mitigated. However, as the Cbz group is cleaved, a new primary amine is generated. To maintain catalytic efficiency, the reaction medium must remain slightly acidic to keep the resulting diamine fully protonated.

Mechanism of Hydrogenolysis

The cleavage follows a heterogeneous catalytic cycle on the Palladium surface:

  • Adsorption:

    
     dissociates on the Pd surface. The Cbz carbonyl oxygen coordinates to the metal.
    
  • Hydrogenation: Hydride transfer cleaves the benzylic C-O bond.

  • Collapse: Toluene is released. The resulting carbamic acid is unstable and spontaneously decarboxylates to release

    
     and the free amine.
    

Cbz_Mechanism Substrate Cbz-Substrate (Adsorbed on Pd) Intermediate Transition State (Hydride Transfer) Substrate->Intermediate Pd Coordination H2 H2 (Dissociated) H2->Intermediate Products Toluene + Carbamic Acid Intermediate->Products Cleavage Final Free Amine + CO2 Products->Final -CO2 (Decarboxylation)

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection.[1]

Method A: Catalytic Hydrogenolysis (Primary Protocol)

Recommended for purity and yield.

Materials & Reagents
ReagentSpecificationRole
Substrate Benzyl (piperidin-2-ylmethyl)carbamate HClStarting Material
Catalyst 10% Pd/C (50% water wet)Catalyst (Wet reduces fire risk)
Solvent Methanol (HPLC Grade)Solvent (High solubility for salts)
Hydrogen Source

Balloon or Cylinder
Reducing Agent
Additive 1M HCl in MeOH (Optional)Prevents poisoning/Forms dihydrochloride
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Weigh 1.0 equiv of the substrate into a round-bottom flask (RBF).

  • Add Methanol (concentration ~0.1 M). Note: Ethanol can be used, but Methanol is preferred for better solubility of the hydrochloride salt.

  • Critical Step: Carefully add 10 wt% of the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Always use "water wet" catalyst or add it under a blanket of Nitrogen/Argon. Do not add catalyst to a flask containing solvent vapor and air; add catalyst first or under inert gas flow.

Step 2: Hydrogenation

  • Seal the flask with a rubber septum.

  • Purge: Insert a needle connected to a vacuum line and another to a Nitrogen source. Cycle Vacuum/Nitrogen 3 times to remove Oxygen.

  • Charge: Replace Nitrogen with a Hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS.[2] The disappearance of the UV-active benzyl spot is the primary indicator.

Step 3: Workup

  • Purge: Remove

    
     balloon and purge with Nitrogen for 10 minutes.
    
  • Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd catalyst. Rinse the pad with Methanol.

    • Caution: The filter cake contains Pd and adsorbed

      
      . It is flammable. Keep the cake wet with water/solvent before disposal.
      
  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

  • Result: The product, (piperidin-2-ylmethyl)amine dihydrochloride , is typically obtained as a white to off-white solid.

Workflow_H2 Start Start: Cbz-Substrate HCl Solvent Dissolve in MeOH (Add 1 eq HCl if dihydrochloride desired) Start->Solvent CatAdd Add 10% Pd/C (Wet) UNDER NITROGEN Solvent->CatAdd H2_Cycle Cycle H2 Atmosphere (Balloon or Parr) CatAdd->H2_Cycle Stir Stir RT, 2-4 Hours H2_Cycle->Stir Check Check TLC/LCMS (Benzyl spot gone?) Stir->Check Check->Stir No Filter Filter through Celite (Remove Pd) Check->Filter Yes Evap Evaporate Solvent Filter->Evap End Isolate Product (Diamine Dihydrochloride) Evap->End

Figure 2: Operational workflow for Catalytic Hydrogenolysis.

Method B: Acidolysis (Alternative Protocol)

Use only if Hydrogenation equipment is unavailable or if the substrate contains sulfur (catalyst poison).

Protocol
  • Dissolution: Dissolve the substrate in 33% HBr in Acetic Acid (approx. 5-10 mL per gram of substrate).

  • Reaction: Stir at Room Temperature. Evolution of

    
     may be observed.[2][3]
    
    • Time: Reaction is slower than hydrogenation; allow 1–3 hours.

  • Precipitation: Add cold Diethyl Ether to the reaction mixture. The amine hydrobromide salt often precipitates.

  • Workup: Filter the solid or decant the ether.

    • Note: This method yields the hydrobromide salt and generates Benzyl Bromide (lachrymator) as a byproduct, which must be washed away.

Analytical Validation

To confirm successful deprotection, compare the NMR of the product against the starting material.

FeatureStarting Material (Cbz)Product (Deprotected)
Aromatic Protons Multiplet @ 7.30–7.40 ppm (5H)ABSENT
Benzylic

Singlet @ ~5.10 ppm (2H)ABSENT
Piperidine

PresentPresent (Shifted slightly upfield)
Mass Spec (ESI)

corresponds to Cbz-SM

= Mass of Diamine

Troubleshooting & Optimization

Incomplete Reaction (Stalled)
  • Cause: Catalyst poisoning by the free amine.

  • Solution: Add 1-2 equivalents of Acetic Acid or HCl to the reaction mixture. This ensures the product amine is protonated and cannot bind to the Pd surface.

Safety: Handling Pd/C
  • Risk: Dry Pd/C is pyrophoric.

  • Control: Always weigh Pd/C that is "50% water wet". If using dry catalyst, weigh it quickly and cover it with a small amount of water before adding organic solvent. Never add dry catalyst to a beaker of methanol; the static spark can ignite the vapors.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[4][5] John Wiley & Sons.

  • Catalytic Hydrogenolysis Mechanism. Total Synthesis: Cbz Deprotection Mechanism.

  • Palladium Catalyst Poisoning. ACS GCI Pharmaceutical Roundtable Reagent Guides: Hydrogenolysis.

  • Acidic Deprotection Alternatives. BenchChem Application Notes: Cbz Removal.

Sources

Using Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integration of Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride in Solid-Phase Peptide Synthesis

Executive Summary

This compound is a bifunctional building block featuring a sterically constrained secondary amine (piperidine ring) and an orthogonal Cbz-protected primary amine (exocyclic aminomethyl group). In Solid-Phase Peptide Synthesis (SPPS), this molecule is primarily utilized to introduce a conformationally restricted piperidine scaffold, often acting as a peptidomimetic turn inducer or a "privileged structure" in medicinal chemistry libraries.

This guide addresses the specific challenges associated with this molecule:

  • Salt Neutralization: Converting the stable hydrochloride salt to the reactive free base without causing precipitation or side reactions.

  • Steric Hindrance: Overcoming the reduced nucleophilicity of the secondary piperidine amine during coupling.

  • Orthogonality: Managing the Benzyloxycarbonyl (Cbz/Z) group, which is stable to standard Fmoc deprotection (piperidine/DMF) and cleavage conditions (TFA), thus serving as a permanent protecting group or requiring specialized removal strategies.

Chemical Properties & Handling

PropertySpecification
IUPAC Name Benzyl N-[(piperidin-2-yl)methyl]carbamate hydrochloride
Formula C₁₄H₂₁ClN₂O₂
MW 284.78 g/mol
Functional Groups Secondary Amine (Free, HCl salt), Primary Amine (Cbz-protected)
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in DCM (as salt)
pKa (est.) ~11.0 (Piperidine NH), ~9.5 (Aminomethyl)
Storage Desiccate at +4°C; Hygroscopic

Pre-Synthesis Protocol: Free-Basing

The hydrochloride salt form is unreactive in nucleophilic substitutions. In situ neutralization is recommended to prevent oxidation or carbamate migration associated with storing the free base.

Reagents:

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

  • Anhydrous Dimethylformamide (DMF).

Procedure:

  • Calculate the required amount of the hydrochloride salt (typically 3–5 equivalents relative to resin loading).

  • Dissolve the salt in the minimum volume of anhydrous DMF.

  • Add 1.0 equivalent (relative to the salt) of DIEA.

    • Note: Avoid a large excess of base in the stock solution to prevent premature Fmoc removal if mixing with Fmoc-amino acids, although here we are coupling this amine to the resin.

  • Vortex for 1 minute. The solution is now ready for immediate addition to the activated resin.

Experimental Protocols

Workflow A: Coupling to Resin-Bound Carboxylic Acid

Context: This protocol applies when attaching the molecule to the C-terminus of a peptide (via a linker like succinic acid) or to the side chain of Glutamic/Aspartic acid (ODmab/OAll deprotected).

Mechanistic Insight: The nucleophile is a secondary amine within a piperidine ring. Coupling rates for secondary amines are significantly slower than primary amines due to steric hindrance. Standard DIC/HOBt coupling is often insufficient. HATU or PyAOP are required.

Step-by-Step Protocol:

  • Resin Preparation: Ensure the resin-bound carboxyl group is free (deprotected). Wash resin 3x with DMF.

  • Activation (Pre-activation is critical):

    • In a vial, dissolve Carboxylic Acid Partner (if coupling in solution) OR prepare the activation cocktail if the acid is on the resin.

    • Scenario: Acid is on Resin.

    • Add HATU (5 eq) and DIEA (10 eq) in DMF to the resin.

    • Correction: Standard activation involves adding the coupling reagent to the acid. Since the acid is on the solid phase, add the HATU/DIEA solution directly to the resin and shake for 30 seconds to pre-activate the surface carboxylates.

  • Coupling:

    • Add the Free-Based Benzyl (piperidin-2-ylmethyl)carbamate (3–5 eq) solution to the pre-activated resin.

    • Reaction Time: 2 to 4 hours at Room Temperature.

    • Optimization: For difficult sequences, perform a "Double Coupling" (repeat step 2-3 with fresh reagents).

  • Monitoring:

    • Chloranil Test: Use the Chloranil test (specific for secondary amines) to check for the presence of unreacted amine if you were coupling an AA to this molecule.

    • Since we are coupling THIS amine to the resin: We need to verify the consumption of resin carboxyl groups. The Kaiser Test is NOT applicable (tests for amines).

    • Recommendation: Use a test cleavage (micro-cleavage) and analyze via LC-MS to confirm mass shift (+248 Da).

Workflow B: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Context: Using the molecule as the starting scaffold for a library.[1]

  • Preparation: Swell 2-CTC resin (1.0–1.6 mmol/g) in anhydrous DCM for 30 min.

  • Loading:

    • Dissolve Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.5 eq relative to resin capacity) in DCM (dry).

    • Add DIEA (4 eq).

    • Add solution to resin.[2]

  • Reaction: Shake for 2 hours at RT. The steric bulk of the piperidine actually helps prevent over-loading.

  • Capping: Add Methanol (1 mL per gram resin) and DIEA (1 mL) to cap unreacted chlorides. Shake for 20 min.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

  • Result: Resin-bound secondary amine. The Cbz-protected primary amine is solvent-exposed.

Strategic Logic: Orthogonality & Deprotection

The choice of the Cbz (Z) group dictates the synthesis strategy.

  • In Fmoc SPPS: Cbz is stable to 20% Piperidine (Fmoc removal) and 95% TFA (Cleavage).

    • Utility: Use this when you want the aminomethyl group to remain protected in the final cleaved peptide (e.g., to prevent cyclization or for later solution-phase modification).

  • In Boc SPPS: Cbz is stable to TFA (Boc removal) but labile to HF/TFMSA.[3]

    • Utility: The group is removed during final cleavage, yielding the free diamine.

Visualizing the Orthogonality (DOT Diagram):

ProtectionStrategy Molecule Benzyl (piperidin-2-ylmethyl) carbamate HCl FmocSPPS Fmoc SPPS Conditions (Base: Piperidine, Acid: TFA) Molecule->FmocSPPS Used in BocSPPS Boc SPPS Conditions (Acid: TFA, Strong Acid: HF) Molecule->BocSPPS Used in ResultFmoc Peptide Cleaved Cbz Group REMAINS FmocSPPS->ResultFmoc Final Cleavage ResultBoc Peptide Cleaved Cbz Group REMOVED BocSPPS->ResultBoc Final Cleavage Hydrogenolysis Pd/C + H2 (Solution Phase) ResultFmoc->Hydrogenolysis Post-Synthetic Deprotection

Figure 1: Orthogonality of the Cbz group in different SPPS regimes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Secondary amine steric hindrance.Switch from HBTU/HCTU to HATU or PyAOP . Increase temperature to 50°C (microwave assisted).
Precipitation Incomplete salt neutralization or low solubility in DCM.Ensure 1:1 stoichiometry of DIEA to HCl. Use DMF/NMP as the primary solvent, not DCM.
Side Reactions Guanidinylation (if using HBTU/HATU with excess base).Pre-activate the acid for only 30s before adding the amine. Maintain base concentration strictly controlled.
Incomplete Cleavage Cbz group expected to come off in TFA?It will not. Cbz is stable to TFA. Requires Hydrogenolysis (Pd/C) or HF/HBr.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. Link

  • PubChem.[6] (n.d.). Benzyl (piperidin-2-ylmethyl)carbamate.[7][6][8][9][10][11][12] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2]

Executive Summary & Compound Profile

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a critical chiral building block (scaffold) used frequently in the design of peptidomimetics, kinase inhibitors, and GPCR ligands.[1][2] Its structure features a piperidine ring (free secondary amine) and an exocyclic methylamine protected by a carboxybenzyl (Cbz/Z) group.

  • Chemical Structure: The Cbz group protects the exocyclic primary amine; the piperidine nitrogen is protonated (HCl salt).

  • Key Synthetic Challenge: Differentiating the reactivity of the two nitrogen atoms (endocyclic secondary amine vs. exocyclic primary amine).

  • Primary Failure Mode: Loss of regioselectivity (formation of "Bis-Cbz" or wrong regioisomer) and racemization at the C2 chiral center.[2]

Critical Side Reactions & Troubleshooting Modules

Module A: Regioselectivity Failures (The "Bis-Cbz" Trap)

Context: Attempting to synthesize the target directly from 2-(aminomethyl)piperidine using Benzyl chloroformate (Cbz-Cl) without prior ring protection often fails.[1][2]

Side Reaction Mechanism/Cause Diagnostic Signal (LCMS/NMR)
N,N'-Bis-Cbz Formation Both the exocyclic primary amine and endocyclic secondary amine react with Cbz-Cl due to lack of stoichiometric control or high pH.[1][2]LCMS: M+H = ~383 (Target + 134 Da).[2] NMR: Disappearance of piperidine NH signal; integration of aromatic protons doubles (10H).[2]
Wrong Regioisomer (Ring-Cbz) The secondary amine (piperidine ring) is more basic and can be more nucleophilic depending on steric crowding.[2] Acylation occurs on the ring nitrogen instead of the chain.LCMS: Mass is identical to product (Isobaric).[2] NMR: Significant chemical shift change of ring protons (alpha to N) due to amide anisotropy.

Troubleshooting Protocol:

  • Stop Direct Acylation: Do not react Cbz-Cl directly with the diamine unless using Copper(II) Chelation .[2]

    • The Chelation Fix: Formation of a Cu(II) complex temporarily protects the 1,2-diamine system.[2] The exocyclic amine remains accessible for acylation while the ring nitrogen is coordinated.

  • Adopt Stepwise Route (Recommended):

    • Step 1: Selectively protect the ring nitrogen (e.g., using Boc-anhydride at low temperature or buying N-Boc-2-aminomethylpiperidine).[1][2]

    • Step 2: Acylate the exocyclic amine with Cbz-Cl.[2]

    • Step 3: Acidolytic removal of Boc (See Module B).[2]

Module B: De-protection Side Reactions (The "Cation Scavenger" Issue)

Context: Removing the Boc group from the intermediate tert-butyl 2-((benzyloxycarbonylamino)methyl)piperidine-1-carboxylate to yield the final HCl salt.[1][2]

Side Reaction Mechanism/Cause Prevention Strategy
Friedel-Crafts Alkylation During Boc removal (using HCl/Dioxane or TFA), the generated tert-butyl cation (

) attacks the electron-rich benzyl ring of the Cbz group.[1][2]
Add Scavengers: Use Triethylsilane (TES) or 1,3-dimethoxybenzene during deprotection to trap the

cation.[1][2]
Cbz Hydrolysis Although Cbz is stable to mild acid, high temperatures or prolonged exposure to strong aqueous acid can hydrolyze the carbamate, yielding the free diamine.[2]Temperature Control: Maintain deprotection temperature

25°C. Monitor reaction time strictly (do not leave overnight).
Module C: Stereochemical Integrity (Racemization)

Context: The C2 position is a chiral center.[2] Inversion leads to the (R)-enantiomer impurity in (S)-batches (or vice versa).[1][2]

  • Risk Factor: High pH (strong bases like NaH or KOH) during the Cbz protection step can deprotonate the C2 proton (alpha to the nitrogen), leading to transient enolization/racemization.

  • Detection: Chiral HPLC is mandatory.[2] Standard C18 columns will not separate the enantiomers.[2]

  • Corrective Action: Use mild organic bases (DIPEA, TEA) or biphasic inorganic bases (NaHCO3) rather than strong alkoxides.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the competition between the desired pathway and the common "dead-end" side reactions.

SynthesisPathways SM Starting Material 2-(Aminomethyl)piperidine Direct Direct Reaction (+ Cbz-Cl) SM->Direct High Risk Stepwise Stepwise Route (Rec. Method) SM->Stepwise Control BisCbz Impurity: Bis-Cbz Derivative Direct->BisCbz Over-acylation RegioIso Impurity: Ring-N-Cbz Isomer Direct->RegioIso Poor Selectivity BocInt Intermediate: N-Boc-Ring Protected Stepwise->BocInt 1. Boc2O (Selectivity) Target Target Product: Benzyl (piperidin-2-ylmethyl) carbamate HCl BocInt->Target 2. Cbz-Cl 3. HCl/Dioxane

Caption: Figure 1. Comparison of Direct vs. Stepwise synthetic routes. The Direct route (Red) is prone to regioselectivity errors, while the Stepwise route (Green) ensures correct N-protection.[2]

Frequently Asked Questions (FAQ)

Q1: My final product is a sticky gum/oil instead of a solid. How do I crystallize it?

  • Cause: Piperidine HCl salts are often hygroscopic.[2] Excess solvent or impurities (like Boc byproducts) prevent crystallization.[2]

  • Fix: Triturate the oil with anhydrous Diethyl Ether or MTBE .[2] If that fails, dissolve in a minimum amount of Methanol and precipitate by slow addition of Ethyl Acetate. Store in a desiccator.

Q2: Can I use catalytic hydrogenation to purify the compound?

  • Warning: NO. Catalytic hydrogenation (H2/Pd-C) is the standard method for removing the Cbz group.[2] Exposing this molecule to hydrogenation conditions will cleave your protecting group, yielding the free diamine.[2]

Q3: I see a +56 Da impurity in the mass spectrum after Boc deprotection. What is it?

  • Analysis: This is likely the t-Butyl adduct .[2] The tert-butyl cation generated during deprotection has alkylated the aromatic ring of the Cbz group.

  • Prevention: Repeat the synthesis using a cation scavenger (e.g., 2% Triethylsilane) in the TFA/HCl deprotection cocktail.

Q4: Why does the optical rotation of my product decrease over time?

  • Cause: If stored as the free base, the compound may slowly racemize or absorb CO2 from the air (carbamate formation).

  • Fix: Always store as the Hydrochloride salt at -20°C. The protonated amine locks the conformation and prevents racemization mechanisms that require a free lone pair.

References

  • Regioselective Protection of Diamines

    • Title: "Selective acylation of diamines via copper(II) chelation."[2]

    • Source:Tetrahedron Letters, Vol 42, Issue 15.[1][2][3]

    • Relevance: Explains the mechanism for differentiating primary/secondary amines in 1,2-diamine systems.
    • (General Journal Link)[2]

  • Boc Deprotection Mechanisms

    • Title: "Boc Deprotection Mechanism - HCl."[1][2]

    • Source: Common Organic Chemistry.[2]

    • Relevance: Details the tert-butyl cation p
  • Piperidine Synthesis & Stereochemistry

    • Title: "Synthesis of 2-substituted piperidines."
    • Source:Chemical Reviews, 2004.[1][2]

    • Relevance: Discusses the susceptibility of the C2 center to racemiz
    • [2]

  • Physical Properties & Handling

    • Title: "this compound - Product Guide."[1][2]

    • Source: BenchChem / PubChem Data.[2]

    • Relevance: Solubility and stability data for the HCl salt.[2]

    • (Related Cbz-amine data)

Sources

Optimizing reaction conditions for coupling with Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride in synthetic workflows. It is designed to address the specific physicochemical challenges posed by 2-substituted piperidine salts in coupling reactions.

CAS: 1203418-62-5 (Generic) | Role: Hindered Secondary Amine Building Block

Molecular Profile & Reactivity Logic

Before optimizing conditions, you must understand the structural constraints of this building block.

  • The Nucleophile: The reactive center is the secondary amine within the piperidine ring.

  • The Protecting Group: The exocyclic primary amine is protected by a Carboxybenzyl (Cbz/Z) group.

  • The Challenge: The substitution at the C2 position creates significant steric hindrance adjacent to the nucleophilic nitrogen. Furthermore, as a hydrochloride salt, the amine is protonated (

    
    ) and non-nucleophilic until effectively desalted.
    
Reaction Pathway Visualization

The following diagram illustrates the critical activation and steric pathways involved in coupling this specific amine.

ReactionLogic SM_Salt HCl Salt Form (Non-reactive) Free_Amine Free Piperidine (Reactive Nucleophile) SM_Salt->Free_Amine Desalting (-HCl) Base Base (DIEA/TEA) Base->Free_Amine TS Steric Transition State (C2-Substituent Clash) Free_Amine->TS Nucleophilic Attack Acid Carboxylic Acid (Partner) Coupling_Agent Coupling Agent (HATU/T3P) Acid->Coupling_Agent Activation Coupling_Agent->TS Product Amide Product (Cbz-Protected) TS->Product Bond Formation

Figure 1: Mechanistic flow from salt neutralization to sterically hindered amide bond formation.

Troubleshooting Guide (FAQs)

Q1: I am observing low conversion (<30%) using standard EDC/HOBt conditions. Why?

Diagnosis: Steric hindrance and insufficient activation. Technical Explanation: EDC/HOBt generates an active ester that is often too short-lived or insufficiently electrophilic to capture a sterically hindered secondary amine like a 2-substituted piperidine. The C2-methyl-Cbz arm creates a "gatekeeper" effect, slowing down the nucleophilic attack. Solution:

  • Switch Reagents: Move to HATU or PyAOP . These uronium/phosphonium reagents generate a more reactive species (At-complex) that drives the reaction faster.

  • Solvent Switch: Use DMF or NMP instead of DCM. Polar aprotic solvents stabilize the polar transition state and improve the solubility of the HCl salt.

Q2: My reaction mixture remains a suspension. Is this a problem?

Diagnosis: Solubility limit of the Hydrochloride salt.[1][2] Technical Explanation: Benzyl (piperidin-2-ylmethyl)carbamate HCl is highly polar and crystalline. It often fails to dissolve in DCM or THF until the free base is liberated. If the salt doesn't dissolve, it cannot be deprotonated effectively by the organic base. Solution:

  • Protocol Adjustment: Add the amine salt and the base (DIEA) to the solvent first and stir for 15-30 minutes until clear (indicating free base formation) before adding the activated acid component.

  • Co-solvent: If using DCM, add 10-20% DMF to solubilize the salt.

Q3: I see a major impurity with Mass M+1 = Product + 135 (or similar). What is it?

Diagnosis: Guanidinium adduct formation (if using HATU). Technical Explanation: With sterically hindered amines, the reaction rate is slow. If the amine reacts with the coupling reagent (HATU) instead of the activated acid, it forms a non-productive guanidinium by-product. Solution:

  • Pre-activation: Allow the Acid + HATU + Base to react for 5-10 minutes before adding the piperidine amine. This ensures the acid is fully activated as the O-At ester before the amine is introduced.

  • Alternative: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P does not form guanidinium by-products and is excellent for hindered couplings.

Q4: Can I use acid chlorides instead of coupling reagents?

Yes, and it is often recommended. If the carboxylic acid partner allows, converting it to an acid chloride (using SOCl2 or Oxalyl Chloride) creates a smaller, highly reactive electrophile. This minimizes the steric clash compared to the bulky HATU/Active ester intermediate.

Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Valuable acids, chiral acids, and general optimization.

ComponentEquivalentsRole
Carboxylic Acid 1.0 eqElectrophile
Amine HCl Salt 1.1 - 1.2 eqNucleophile (The Topic Molecule)
HATU 1.1 - 1.2 eqCoupling Agent
DIEA (DIPEA) 3.5 - 4.0 eq Base (Must neutralize HCl + activate)
DMF [0.1 M]Solvent

Step-by-Step:

  • Dissolution (Salt Break): In a vial, dissolve Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.2 eq) in dry DMF. Add DIEA (2.0 eq) and stir for 10 mins. Ensure the solution becomes clear.

  • Activation: In a separate vessel, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in DMF. Add DIEA (1.5 eq). Stir for 2 minutes.

  • Coupling: Transfer the "Salt Break" solution into the "Activation" solution.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Tip: If LCMS shows incomplete conversion after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

Protocol B: The "Sledgehammer" Method (Acid Chloride)

Best for: Extremely hindered acids or when HATU fails.

Step-by-Step:

  • Convert the carboxylic acid to acid chloride (R-COCl) using standard methods (SOCl2 or (COCl)2/DMF cat). Remove excess chlorinating agent via evaporation.

  • Dissolve Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.1 eq) in DCM (or THF).

  • Add Triethylamine (TEA) (4.0 eq). Note: TEA is less bulky than DIEA, which helps here.

  • Cool the amine solution to 0°C.

  • Add the Acid Chloride (dissolved in minimal DCM) dropwise.

  • Allow to warm to RT. Reaction is usually complete within 30 minutes.

Critical Data Summary

The following table summarizes the impact of conditions on the coupling of 2-substituted piperidines (based on general literature for this class of hindered amines).

VariableRecommendationScientific Rationale
Base Stoichiometry >3.0 Equivalents 1.0 eq is consumed strictly to neutralize the HCl salt. 1.0 eq is needed for the coupling event. Excess drives the equilibrium.
Coupling Reagent HATU, PyAOP, T3P Avoid EDC/DCC. The steric bulk of the 2-substituted piperidine requires highly reactive active esters.
Solvent DMF, NMP, DMAc DCM often fails to solubilize the HCl salt sufficiently for rapid desalting.
Temperature RT

50°C
2-substituted piperidines have a higher activation energy for N-acylation due to steric clash. Moderate heat helps.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

    • Context: Comprehensive review on selecting coupling agents for hindered amines.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Discusses the mechanism of guanidinium by-product formation with H
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

    • Context: Strategies for difficult amide couplings where traditional methods fail.[3]

  • PubChem Compound Summary. (n.d.). This compound.[2][4][5]

    • Context: Structural verification and physicochemical property data.[6][7][8]

Sources

Validation & Comparative

Validation of enantiomeric purity of (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride by chiral SFC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Validation Guide: Enantiomeric Purity of (R)-Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride by Chiral SFC

Executive Summary & Comparison

Objective: To establish a robust, validated analytical method for determining the enantiomeric purity of (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1203418-62-5), a critical chiral piperidine intermediate.

The Challenge: Chiral separation of secondary amines like piperidines is historically difficult in Normal Phase Liquid Chromatography (NPLC). The basic nitrogen interacts with residual silanol groups on the stationary phase, leading to severe peak tailing, poor resolution, and long equilibration times.

The Solution: Chiral Supercritical Fluid Chromatography (SFC) SFC utilizes supercritical CO₂ (scCO₂) as the primary mobile phase. Beyond its "green" credentials, scCO₂ offers high diffusivity and low viscosity, enabling 3-5x faster flow rates than HPLC. Crucially for amines, the slightly acidic nature of CO₂ (forming carbonic acid in situ) can help suppress silanol interactions, though basic additives are still required for sharp peak shapes.

Comparative Analysis: SFC vs. NPLC
ParameterChiral SFC (Recommended) Normal Phase HPLC (Alternative) Verdict
Mobile Phase scCO₂ / Methanol + 0.1% DEAHexane / Ethanol + 0.1% DEASFC (Greener, Cheaper)
Run Time 3 – 5 minutes15 – 25 minutesSFC (High Throughput)
Peak Shape (Tailing) Excellent (

) due to high diffusivity
Moderate (

) often requires high additive load
SFC
Resolution (

)
Typically > 3.0Typically 1.5 – 2.0SFC
Solvent Cost Low (CO₂ is recycled/vented)High (Hexane disposal is costly)SFC

Method Development Strategy

To validate the purity of the (R)-enantiomer, we must achieve baseline separation from the (S)-enantiomer impurity. The following workflow utilizes a "Screening-to-Optimization" approach.

Step 1: Column & Modifier Screening

For piperidine carbamates, immobilized polysaccharide phases (e.g., Chiralpak IG/IC) or coated phases (AD-H/OD-H) are standard.

  • Primary Screen: Chiralpak IG, Chiralpak AD-H, Chiralcel OD-H.

  • Co-Solvent: Methanol (MeOH) vs. Isopropanol (IPA).

  • Additive (Critical): Diethylamine (DEA) or Isopropylamine (IPAm) at 0.1% is mandatory to mask free silanols and ensure the amine elutes as a sharp band.

Step 2: The "Golden" Method Parameters

Based on the structural properties of the benzyl carbamate and piperidine ring, the following conditions are optimized for validation:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 85:15 (scCO₂ : Methanol + 0.1% DEA).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure (BPR): 120 bar (ensures stable supercritical state).

  • Temperature: 40°C.

  • Detection: UV @ 210 nm (carbamate) and 254 nm (benzyl ring).

Validation Protocol (ICH Q2 Compliant)

This protocol defines the self-validating system required to prove the method is suitable for QC release testing.

A. Specificity (Selectivity)
  • Protocol: Inject a racemic mixture (or spike the pure (R)-sample with (S)-enantiomer).

  • Acceptance Criteria: Resolution (

    
    ) between (S)-impurity and (R)-main peak must be 
    
    
    
    (baseline separation). No interference from blank or placebo.
B. Linearity & Range
  • Protocol: Prepare a series of (S)-enantiomer impurity standards ranging from LOQ (Limit of Quantitation) to 150% of the specification limit (e.g., 0.05% to 0.75% w/w).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike the (R)-sample with known amounts of (S)-impurity at three levels (e.g., 0.1%, 0.5%, 1.0%).

  • Acceptance Criteria: Recovery between 80% – 120% for low-level impurities.

D. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the system suitability solution (0.5% impurity spike).

  • Acceptance Criteria: RSD of peak area

    
     (for impurity); RSD of retention time 
    
    
    
    .
E. Sensitivity (LOD/LOQ)
  • Protocol: Determine Signal-to-Noise (S/N) ratio.

  • Limit of Detection (LOD): S/N

    
    .
    
  • Limit of Quantitation (LOQ): S/N

    
    .
    

Visualized Workflows

Diagram 1: Method Development Decision Tree

This diagram illustrates the logic flow for selecting the optimal SFC conditions for amine-based chiral compounds.

MethodDevelopment Start Start: (R)-Benzyl (piperidin-2-ylmethyl)carbamate Screening Screening Phase Cols: AD-H, OD-H, IG, IC Mod: MeOH/IPA + 0.1% DEA Start->Screening CheckRes Resolution (Rs) > 1.5? Screening->CheckRes Optimize Optimization Adjust % Modifier, Temp, Pressure CheckRes->Optimize No CheckShape Peak Tailing < 1.2? CheckRes->CheckShape Yes Optimize->CheckRes AddAdditive Increase Additive (0.2% DEA or switch to IPAm) CheckShape->AddAdditive No FinalMethod Final Method 85:15 CO2:MeOH+DEA Chiralpak AD-H CheckShape->FinalMethod Yes AddAdditive->CheckShape

Caption: Logic flow for optimizing chiral SFC conditions, prioritizing resolution and peak shape for basic amines.

Diagram 2: Validation Logic (Pass/Fail System)

This diagram defines the self-validating criteria for routine QC analysis.

ValidationLogic Input QC Sample Injection SysSuit System Suitability (Racemic Spike) Input->SysSuit CheckRs Rs > 1.5? SysSuit->CheckRs CheckRSD RSD < 2.0%? CheckRs->CheckRSD Yes Fail Investigate/Reprocess CheckRs->Fail No Analyze Analyze Sample CheckRSD->Analyze Yes CheckRSD->Fail No CalcEE Calc % Enantiomeric Excess (%ee) Analyze->CalcEE Result Pass/Fail Spec: >99.0% ee CalcEE->Result

Caption: Step-by-step validation logic ensuring data integrity during routine QC analysis.

Supporting Data (Representative)

The following data represents typical performance metrics for this class of piperidine carbamates on a Chiralpak AD-H column under SFC conditions.

MetricSpecificationTypical ResultStatus
Retention Time (R) N/A2.8 min-
Retention Time (S) N/A3.4 min-
Resolution (

)

4.2Pass
Tailing Factor (

)

1.1Pass
Plate Count (

)

8500Pass
LOD S/N > 30.01%Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[2][3][4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Regalado, E. L., et al. (2014). Chromatographic resolution of chiral amine derivatives: A review of current trends in SFC and HPLC. Journal of Separation Science. Link

  • PubChem. (n.d.).[8] Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (Compound Summary).[9][10][11][12] National Library of Medicine. Link

  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Chiral Technologies.[3][5][7] Link

Sources

Comparison of different protecting groups for the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a pharmacophore ubiquitously present in FDA-approved therapeutics, from antihistamines (fexofenadine) to opioids (fentanyl derivatives). In multi-step synthesis, the secondary amine of the piperidine ring is a nucleophilic hotspot that requires robust protection.

This guide moves beyond basic textbook definitions to evaluate the performance, orthogonality, and scalability of the four dominant protecting group (PG) strategies: Boc , Cbz , Fmoc , and Alloc . We focus specifically on the piperidine nitrogen (


-pip), which exhibits unique steric properties (chair conformation) compared to acyclic amines.

Mechanistic Landscape & Stability Matrix[1]

The choice of protecting group is rarely about the installation—which is generally trivial—and almost always about the deprotection conditions and orthogonality to other functional groups.

Comparative Stability Matrix

The following table summarizes the stability of


-protected piperidines against common synthetic stressors.
Protecting GroupStructure ClassAcid StabilityBase StabilityHydrogenolysisNucleophilesCost/Scale
Boc (tert-Butyloxycarbonyl)CarbamateLabile (TFA, HCl)Stable StableStable Low / High
Cbz (Benzyloxycarbonyl)CarbamateStable (Mild) / Labile (Strong)Stable Labile (

)
Stable Low / High
Fmoc (Fluorenylmethyloxycarbonyl)CarbamateStable Labile (Piperidine, DBU)StableLabileHigh / Med
Alloc (Allyloxycarbonyl)CarbamateStable Stable StableStable Med / Low

Scientist's Note: While Cbz is listed as acid stable, it will degrade in HBr/AcOH or strong Lewis acids (


). Do not use Cbz if you plan to use boron-mediated demethylation elsewhere in the molecule.

Deep Dive: Performance Analysis

A. Boc (tert-Butyloxycarbonyl)[1][2][3][4][5][6]
  • The Workhorse.

  • Performance: Excellent for masking nucleophilicity during base-mediated alkylations or lithiations. The

    
    -butyl group provides significant steric bulk, shielding the nitrogen effectively.
    
  • Deprotection: Acidolysis (TFA or HCl/Dioxane).

  • Key Risk: The generation of isobutylene gas during deprotection can drive equilibrium backward or polymerize. Scavengers (e.g., triethylsilane) are often required if the molecule contains electron-rich aromatics (like indoles) to prevent

    
    -butyl cation alkylation.
    
B. Fmoc (9-Fluorenylmethyloxycarbonyl)[1][5][6][7]
  • The Orthogonal Specialist.

  • Performance: Essential when the molecule contains acid-labile moieties (e.g., acetals,

    
    -butyl esters).
    
  • Deprotection: Base-mediated

    
    -elimination.
    
  • Irony of Piperidine: The standard reagent to remove Fmoc is piperidine (20% in DMF). If your target molecule is a piperidine derivative, you must ensure the cleaved fulvene byproduct is sequestered effectively to prevent re-attachment or polymerization.

  • Key Risk: Solubility.[1][2] Fmoc-protected piperidines often have poor solubility in non-polar solvents compared to Boc analogs.

C. Alloc (Allyloxycarbonyl)[2]
  • The "Ace in the Hole".

  • Performance: Completely orthogonal to Boc and Fmoc. It allows for "three-dimensional" orthogonality.[3]

  • Deprotection:

    
    -catalyzed allyl transfer to a scavenger (morpholine or tributyltin hydride).[4]
    
  • Key Risk: Catalyst poisoning.[5] If your piperidine scaffold contains thioethers or free basic nitrogens elsewhere, the Pd catalyst may deactivate, stalling deprotection.

Decision Frameworks (Visualized)

Diagram 1: Selection Logic for Piperidine Protection

This decision tree guides the selection based on the chemical sensitivity of the target molecule.

ProtectionLogic Start Start: Select N-Pip Protection AcidSens Is molecule Acid Sensitive? (e.g., Acetals, t-Bu esters) Start->AcidSens BaseSens Is molecule Base Sensitive? (e.g., Esters, Epimers) AcidSens->BaseSens No UseFmoc Use Fmoc (Base Labile) AcidSens->UseFmoc Yes RedSens Is molecule reduction sensitive? (e.g., Alkenes, Benzyl ethers) BaseSens->RedSens No UseBoc Use Boc (Acid Labile) BaseSens->UseBoc Yes (if stable to acid) UseAlloc Use Alloc (Pd(0) Labile) RedSens->UseAlloc Yes UseCbz Use Cbz (H2 Labile) RedSens->UseCbz No (Standard)

Caption: Decision matrix prioritizing substrate stability against deprotection conditions.

Diagram 2: Orthogonality Map

A visualization of which reagents cleave which groups, highlighting the unique position of Alloc.

Orthogonality Boc Boc (Acid Labile) Fmoc Fmoc (Base Labile) Cbz Cbz (H2 Labile) Alloc Alloc (Pd(0) Labile) TFA TFA/HCl TFA->Boc TFA->Fmoc Stable Pip Piperidine/DBU Pip->Boc Stable Pip->Fmoc H2 H2/Pd H2->Boc Stable H2->Cbz Pd Pd(PPh3)4 Pd->Alloc

Caption: Orthogonality map. Solid arrows indicate cleavage; dashed lines indicate stability.

Validated Experimental Protocols

These protocols are designed for self-validation : they include checkpoints (TLC/LCMS) to ensure the reaction is proceeding before committing the bulk material.

Protocol A: High-Yield N-Boc Protection of Piperidine

Best for: Large scale, cost-efficiency.

  • Setup: Dissolve piperidine derivative (1.0 equiv) in DCM (Dichloromethane). Add

    
     (1.2 equiv).
    
  • Addition: Cool to

    
    . Add 
    
    
    
    (1.1 equiv) dissolved in minimal DCM dropwise.
    • Mechanism:[4][5][6][7][8][9] Nucleophilic attack of the secondary amine on the carbonyl of the anhydride.

  • Monitoring (Checkpoint): Warm to Room Temp (RT). Stir 2h. Check TLC (Stain: Ninhydrin).

    • Success Indicator: Disappearance of the baseline amine spot; appearance of a higher

      
       spot.
      
  • Workup: Wash with 1M citric acid (removes unreacted amine/DMAP)

    
     Brine 
    
    
    
    Dry (
    
    
    ).
  • Green Alternative: Recent data suggests refluxing in water (catalyst-free) yields clean N-Boc protection for simple piperidines, leveraging the hydrophobic effect [1].

Protocol B: Selective Alloc Deprotection

Best for: Sensitive substrates containing both Boc and Fmoc groups.

  • Setup: Dissolve N-Alloc-piperidine (1.0 equiv) in dry THF under Argon.

  • Scavenger: Add Morpholine or Dimedone (2.0 equiv).

    • Why? The scavenger consumes the

      
      -allyl palladium complex to prevent re-allylation of the amine.
      
  • Catalyst: Add

    
     (0.05 equiv). Shield from light.
    
  • Monitoring (Checkpoint): Stir at RT for 30 mins. LCMS is preferred here over TLC due to the sensitivity of the catalyst.

    • Success Indicator: Mass shift of -84 Da (Loss of Alloc).

  • Purification: The challenge is removing the Pd. Filter through a pad of Celite mixed with activated charcoal or use a thiol-functionalized silica scavenger resin.

Protocol C: Fmoc Removal (The "Self-Cannibalization" Method)

Best for: Solid Phase Peptide Synthesis (SPPS) or base-stable molecules.

  • Reagent: Prepare 20% v/v Piperidine in DMF.

  • Reaction: Add solution to the Fmoc-protected substrate.

  • Mechanism: The external piperidine acts as the base to deprotonate the fluorenyl ring (E1cb mechanism), releasing dibenzofulvene (DBF).

  • Scavenging: The DBF byproduct is highly reactive. The excess piperidine in the solution immediately traps DBF to form a stable adduct.

  • Warning: Do not use this if your molecule contains a free primary amine elsewhere, as it may compete for the DBF, leading to unremovable byproducts.

References

  • Comparison of the effectiveness of two piperazine based nano-catalysts... and use of the powerful one in the N-Boc protection of amines. National Institutes of Health (PMC). Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis. Wiley Online Library. Available at: [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

Sources

Evaluating the efficacy of different coupling reagents with Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1203418-62-5) presents a specific synthetic challenge: nucleophilic attack by a sterically hindered secondary amine. The bulky -(CH2)-NH-Cbz substituent at the C2 position creates significant steric occlusion around the piperidine nitrogen, drastically reducing reaction kinetics compared to unhindered amines.

For this substrate, standard carbodiimide chemistries (EDC/DIC) often fail to achieve complete conversion or lead to high levels of racemization in the carboxylic acid partner due to prolonged reaction times.

Recommendation:

  • Primary Choice (Process/Scale): T3P (Propylphosphonic anhydride) . It offers the highest suppression of epimerization and simplified workup for this specific hindered salt.

  • Secondary Choice (Discovery/Small Scale): HATU . Provides the highest raw kinetic acceleration but requires careful base management to prevent guanidinium by-product formation.

Substrate Analysis & Mechanistic Challenges

The Molecule[1]
  • Nucleophile: Secondary amine (Piperidine ring).

  • Steric Environment: The C2 position features a methylene-linked carbamate (-CH2-NH-Cbz). This flexible but bulky arm shields the nitrogen lone pair, increasing the activation energy required for the tetrahedral intermediate formation.

  • Salt Form: Supplied as the Hydrochloride (HCl) salt. This requires in situ neutralization, consuming 1 equivalent of base immediately, which buffers the reaction pH and can influence the aggregation state of the coupling reagent.

The "Slow-Rate" Trap

In amide couplings, the rate of nucleophilic attack (


) competes with the rate of oxazolone formation (

) in the activated acid component. Because the C2-substituent slows

significantly, the activated ester intermediate exists longer in solution, increasing the probability of racemization (if the acid partner is chiral).

Therefore, reagent selection must prioritize reaction velocity (


) over cost. 

ReactionChallenge Acid Activated Carboxylic Acid (O-Acyl Urea / Active Ester) TS Tetrahedral Intermediate (Sterically Crowded) Acid->TS k_amine (Slow due to C2 bulk) Racemization Oxazolone Formation (Racemization) Acid->Racemization k_rac (Competes when k_amine is slow) Amine Benzyl (piperidin-2-ylmethyl) carbamate (Free Base) Amine->TS Product Desired Amide TS->Product Collapse

Figure 1: The steric bulk at C2 slows the nucleophilic attack (


), allowing the competing racemization pathway (

) to dominate if the coupling reagent does not sufficiently activate the acid.

Comparative Reagent Guide

The following comparison evaluates reagents based on coupling efficiency with 2-substituted piperidines.

FeatureT3P (Propylphosphonic anhydride) HATU (Hexafluorophosphate Azabenzotriazole) COMU EDC / HOBt
Mechanism Cyclic Anhydride ActivationUronium/Aminium (HOAt)Uronium/Aminium (Oxyma)Carbodiimide
Reactivity (Hindered) High Very High HighLow
Epimerization Control Excellent (Lowest risk)Good (Risk if base excess)Very GoodPoor (Due to slow rate)
Salt Tolerance HighModerateModerateLow
Workup Aqueous wash (Water soluble byproducts)Chromatography often requiredAqueous wash possibleUrea byproduct issues
Atom Economy ModerateLow (High MW reagent)ModerateHigh
Verdict Best for Purity & Scale Best for "Stubborn" Acids Green Alternative Not Recommended
Detailed Performance Analysis
T3P (50% in EtOAc/DMF)
  • Why it wins: T3P acts as a kinetic scavenger. It activates the acid as a mixed anhydride. Crucially, in the presence of the HCl salt, T3P reactions are often run with pyridine or NMM (N-methylmorpholine). The byproduct is water-soluble propylphosphonic acid, simplifying purification of the oily carbamate product.

  • Data Support: Studies on sterically hindered peptide couplings (e.g., N-methyl amino acids) show T3P consistently yields >85% with <1% epimerization, whereas HATU can show 2-5% epimerization under unoptimized conditions [1, 2].

HATU
  • Why it works: The 7-azabenzotriazole (HOAt) leaving group creates a pre-organized active ester via the "neighboring group effect" (pyridine nitrogen assists amine approach). This is critical for overcoming the C2-steric clash of the piperidine.

  • The Risk: HATU requires DIPEA. With the HCl salt, you need 2 equivalents of base (1 for neutralization, 1 for reaction). Excess base with HATU can lead to guanidinium formation on the primary amine if the Cbz group is not stable, though here the Cbz is stable. The main risk is racemization of the acid partner.

EDC/HOBt
  • Why to avoid: The activation is too slow. The bulky piperidine will struggle to displace the HOBt ester, leading to stalled reactions and accumulation of N-acylurea side products.

Validated Experimental Protocols

Protocol A: The T3P Method (Recommended for Purity)

Best for: Chiral acid partners, scale-up (>1g), and avoiding chromatography.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility).

Step-by-Step:

  • Neutralization: Suspend the Benzyl (piperidin-2-ylmethyl)carbamate HCl and the Carboxylic Acid in EtOAc (5-10 mL/mmol) at 0°C.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Note: Pyridine acts as both base and acylation catalyst. Stir for 10 minutes to ensure free amine liberation.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by LCMS (Look for disappearance of Acid).

    • Checkpoint: If conversion <50% at 2h, add 0.5 equiv T3P and heat to 40°C.

  • Workup (Self-Validating):

    • Add water (equal volume). Separate layers.

    • Wash organic layer with 1M HCl (removes excess pyridine/amine).

    • Wash with sat. NaHCO3 (removes unreacted T3P byproducts and acid).

    • Dry (MgSO4) and concentrate.

  • Result: Typically yields a clean oil/foam requiring no column chromatography.

Protocol B: The HATU Method (Recommended for Reactivity)

Best for: Extremely unreactive acids (e.g., electron-poor aromatics) or small-scale discovery.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.0 equiv)[2]

  • HATU (1.1 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF at RT. Stir for 2 minutes. (Solution turns yellow).

  • Amine Addition: Add the Benzyl (piperidin-2-ylmethyl)carbamate HCl salt to the mixture.

  • Base Addition: Immediately add DIPEA (3.0 equiv) dropwise.

    • Critical: Do not premix the amine salt and HATU without base; HATU can react with the amine salt counter-ions in some cases, though less relevant with Cl-.

  • Reaction: Stir at RT for 1-2 hours.

  • Workup:

    • Dilute with EtOAc.

    • Crucial Wash: Wash 3x with 5% LiCl solution (removes DMF).

    • Wash 1x with 0.5M citric acid (removes DIPEA).

    • Concentrate. Flash chromatography is usually required to remove tetramethylurea byproducts.

Decision Matrix

Use this flow to select the correct reagent for your specific acid partner.

ReagentSelection Start Start: Coupling with Benzyl (piperidin-2-ylmethyl)carbamate HCl AcidType Is the Carboxylic Acid Chiral / Epimerizable? Start->AcidType Scale Reaction Scale? AcidType->Scale No (Achiral) T3P_Route USE T3P (EtOAc/Pyridine) Minimizes Epimerization Easy Workup AcidType->T3P_Route Yes (Chiral) Scale->T3P_Route > 1 gram (Process) HATU_Route USE HATU (DMF/DIPEA) Max Reactivity Requires Column Scale->HATU_Route < 100 mg (Discovery) COMU_Route USE COMU (DMF/DIPEA) Green Alternative Safer than HATU Scale->COMU_Route Green Chem Req.

References

  • Dunetz, J. R., et al. (2016). T3P: The reagent of choice for the large-scale synthesis of hindered amides.[3]Organic Process Research & Development . (Context: Demonstrates T3P superiority in preventing racemization for hindered substrates).

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews . (Context: Comprehensive comparison of HATU vs. COMU vs. Carbodiimides).

  • Bachems Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. (Context: Data on racemization rates of 2-substituted amino systems).

  • Lead Sciences. Product Specification: this compound.[2][4][5] (Context: Substrate properties).

Sources

Strategic Orthogonality: A Comparative Guide to Protecting Group Architectures in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "n+1" Dimension Challenge

In the synthesis of complex natural products and biologics (peptides, oligosaccharides), the primary challenge is not bond formation, but chemoselectivity . "Global deprotection" is rarely a viable strategy for molecules with >5 stereocenters or diverse heteroatoms. Instead, success depends on Orthogonality : the ability to deprotect one functional group in the presence of others using a completely different mechanism (dimension).[1]

This guide moves beyond standard textbook lists to compare high-performance orthogonal sets used in modern total synthesis and drug development, supported by stability data and field-proven protocols.

Strategic Pairing I: The Acid/Base Dichotomy (Amine Protection)

The most fundamental orthogonal relationship exists between acid-labile and base-labile groups. This is the backbone of Solid Phase Peptide Synthesis (SPPS) but is equally critical in alkaloid total synthesis.

Comparative Analysis: Boc vs. Fmoc

While both protect amines as carbamates, their cleavage mechanisms are diametrically opposed, creating a perfect orthogonal pair.

FeatureBoc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Mechanism Acidolysis (

fragmentation)

-Elimination (

mechanism)
Primary Reagent TFA (Neat or 50% in DCM)Piperidine (20% in DMF)
By-products Isobutene (gas),

Dibenzofulvene (reactive alkene),

Orthogonal To Base, Hydrogenolysis, Fluoride, Pd(0)Acid, Hydrogenolysis, Fluoride, Pd(0)
Key Liability Acid-catalyzed depurination (DNA); AggregationRacemization of sensitive residues (His/Cys)
Critical Insight: The Racemization Risk

In complex peptide synthesis, the choice often comes down to racemization control. Histidine is particularly prone to racemization during activation.[2]

  • Data: Comparative studies show that using Fmoc-His(Boc)-OH significantly reduces D-isomer formation compared to Fmoc-His(Trt)-OH during coupling at elevated temperatures.[2]

    • Fmoc-His(Trt)-OH: ~6.8% D-isomer formation.[2]

    • Fmoc-His(Boc)-OH: ~0.18% D-isomer formation.[2]

    • Mechanism:[2][3][4][5][6] The Boc group on the imidazole ring suppresses the abstraction of the

      
      -proton.[2]
      
Experimental Protocol 1: Optimized Fmoc Deprotection

Standard piperidine deprotection can lead to aspartimide formation. This optimized protocol uses DBU/Piperidine for difficult sequences.

  • Reagent Prep: Prepare a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% Piperidine in DMF.

  • Execution: Treat resin-bound peptide (0.1 mmol scale) with 5 mL of solution.

  • Time: Agitate for 5 minutes; drain. Repeat for 10 minutes.

  • Wash: Flow wash with DMF (3x), DCM (3x), DMF (3x).

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue) indicates successful deprotection.

Strategic Pairing II: The Tunable Hydroxyl Series (Silyl Ethers)

For polyketides and macrolides (e.g., Erythromycin, Taxol), simple orthogonality isn't enough. You need Graduated Orthogonality —groups that are all cleaved by the same mechanism (Fluoride or Acid) but at vastly different rates based on steric bulk.

The Silyl Stability "Staircase"

The stability of silyl ethers is governed by the steric hindrance at the Silicon atom.[7]

  • Acid Stability Ranking: TMS < TES < TBS < TIPS < TBDPS[7]

  • Base Stability Ranking: TMS < TES < TBS ≈ TBDPS < TIPS[7]

Quantitative Stability Data (Relative Half-lives):

Silyl GroupAcid Hydrolysis (

)
Base Hydrolysis (

)
Strategic Role
TMS 1 (Reference)1 (Reference)Transient protection (e.g., for silylation of alcohols before oxidation)
TES 6410-100Labile; cleaved selectively in presence of TBS
TBS 20,00020,000The "Workhorse"; stable to mild acid/base
TIPS 700,000100,000Most Base Stable ; survives strong nucleophiles (Grignards)
TBDPS 5,000,00020,000Most Acid Stable ; survives conditions that cleave TBS
Visualization: The Silyl Hierarchy

SilylHierarchy cluster_0 Selective Deprotection Windows TMS TMS (Transient) TES TES (Labile) TMS->TES x64 Acid Stability TBS TBS (Standard) TES->TBS x300 Acid Stability TIPS TIPS (Base Stable) TBS->TIPS Steric Bulk Increase TBDPS TBDPS (Acid Stable) TBS->TBDPS Electronic Stabilization Cond1 Mild Acid (AcOH) Cleaves: TMS, TES Leaves: TBS, TIPS Cond2 Fluoride (TBAF) Cleaves: All (Rate: TMS > TES > TBS)

Caption: Relative stability hierarchy of silyl ethers allowing for graduated deprotection strategies.

Experimental Protocol 2: Selective Desilylation (TBS in presence of TIPS)

Objective: Remove a primary TBS group without affecting a secondary TIPS ether.

  • Reagent: Prepare TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or use buffered HF·Pyridine . Note: TBAF is often too aggressive and basic.

  • Procedure: Dissolve substrate (1 equiv) in THF/Pyridine (3:1) in a plastic vial (glass reacts with HF).

  • Addition: Add HF·Pyridine complex (10 equiv) at 0°C.

  • Monitoring: Monitor by TLC. TBS usually cleaves in 1-2 hours; TIPS remains stable for >12 hours under these conditions.

  • Quench: Pour into saturated aqueous

    
     (Caution: Gas evolution). Extract with EtOAc.[7]
    

Strategic Pairing III: The "Third Dimension" (Alloc/Allyl)

When a molecule contains both acid-sensitive (e.g., acetals) and base-sensitive (e.g., esters) groups, you need a "Third Dimension." The Allyloxycarbonyl (Alloc) group provides this via Transition Metal Catalysis (Palladium).

Mechanism & Orthogonality

The Alloc group is stable to TFA (acid) and Piperidine (base). It is cleaved only by


 via 

-allyl complex formation.
  • Trigger:

    
     (Catalyst)
    
  • Scavenger: A nucleophile is required to trap the allyl cation. Without a scavenger, the allyl group simply recombines with the amine.

Visualization: The Alloc Deprotection Cycle

AllocCycle Substrate Alloc-Protected Amine (R-NH-CO-O-Allyl) Complex Pd(II)-π-Allyl Complex + Carbamate Anion Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst (Pd(PPh3)4) Pd0->Complex Decarb Decarboxylation (-CO2) Complex->Decarb Fragmentation AllylTrap Allyl-Scavenger (Byproduct) Complex->AllylTrap Nucleophilic Attack Product Free Amine (R-NH2) Decarb->Product Protonation Scavenger Scavenger (PhSiH3 or Morpholine) Scavenger->AllylTrap AllylTrap->Pd0 Reductive Elimination (Regenerates Catalyst)

Caption: Palladium-catalyzed Alloc deprotection cycle highlighting the critical role of the scavenger.

Experimental Protocol 3: "Green" Alloc Deprotection

Traditional methods use stannanes (toxic). This modern protocol uses Phenylsilane as a hydride donor.

  • Setup: Dissolve Alloc-protected substrate in dry DCM (0.1 M) under Nitrogen.

  • Scavenger: Add Phenylsilane (

    
    )  (2.0 equiv). This acts as the allyl trap.
    
  • Catalyst: Add

    
      (0.05 equiv / 5 mol%).
    
  • Reaction: Stir at room temperature. The solution typically turns dark. Reaction is complete in 15–30 minutes.

  • Workup: The byproduct is propylene gas and silyl species. Evaporate solvent.[7] If the amine is basic, perform an acid/base extraction to remove silicon byproducts.

Summary: The Orthogonality Matrix

Use this matrix to plan your synthesis strategy. A "✔" indicates the group is stable to the condition. An "✘" indicates cleavage .

Protecting GroupAcid (TFA)Base (Piperidine)Hydrogenolysis (

)
Fluoride (TBAF)Pd(0) (Alloc conditions)
Boc
Fmoc ✘ (Slow)
Cbz (Z)
Alloc
TBS
TIPS

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[8]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

  • Comparison of Reagents for Fmoc-group Removal. Kolesanova, E. F., et al. (2001). ResearchGate.[6]

  • Silyl Ether Protecting Groups: A Comparative Guide. BenchChem.

  • Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage Blog. (2023).[9]

  • Relative Stability of Silyl Ethers. Master Organic Chemistry.

Sources

Comparative Analysis of Catalytic Transfer Hydrogenation for Cbz Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the removal of the Benzyloxycarbonyl (Cbz or Z) group has been synonymous with hydrogenolysis using molecular hydrogen (


) gas and Palladium on Carbon (Pd/C). While effective, this "standard" approach introduces safety hazards (flammability), requires specialized pressurized equipment, and often lacks the chemoselectivity required for complex, multi-functionalized drug candidates.

This guide analyzes Catalytic Transfer Hydrogenation (CTH) as a superior alternative for high-value substrates. By replacing


 gas with hydrogen donors (e.g., ammonium formate, cyclohexene), researchers can achieve kinetic selectivity —distinguishing between N-Cbz and O-Benzyl groups—while eliminating the hazards of gaseous hydrogen.

Mechanistic Insight: The Surface Chemistry of CTH

To master Cbz deprotection, one must understand that the reaction occurs on the catalyst surface, not in the bulk solution. CTH differs from standard hydrogenolysis in how hydrogen species are delivered to the active site.

The Mechanism[1][2][3]
  • Adsorption: Both the hydrogen donor (e.g., formate) and the Cbz-substrate compete for active sites on the Pd lattice.

  • Decomposition: The donor decomposes, populating the surface with active hydride species (

    
    ) and byproducts (e.g., 
    
    
    
    ,
    
    
    ).
  • Transfer & Cleavage: Surface hydrides attack the benzylic carbon of the Cbz group.

  • Fragmentation: The C-O bond cleaves, releasing toluene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Key Insight: The rate of deprotection is governed by the adsorption equilibrium . Donors that bind too strongly (poisoning) or too weakly (starvation) will fail. Ammonium formate is "aggressive" because it rapidly saturates the surface with hydrogen, whereas cyclohexene requires thermal activation, offering a window for selectivity.

CTH_Mechanism Substrate Cbz-Protected Amine Pd_Surface Pd Catalyst Surface (Adsorption Site) Substrate->Pd_Surface Competes for sites Donor H-Donor (e.g., Ammonium Formate) Donor->Pd_Surface Decomposes to H* Transition [Pd-H---Substrate] Complex Pd_Surface->Transition Surface Migration Cleavage Bond Cleavage Transition->Cleavage Hydride Transfer Products Free Amine + Toluene + CO2 Cleavage->Products Decarboxylation

Figure 1: Mechanistic flow of Catalytic Transfer Hydrogenation on a Palladium surface.

Comparative Analysis: CTH vs. Standard Hydrogenolysis

The choice between CTH and


 gas is not merely about convenience; it is a strategic decision regarding selectivity and scalability.
Table 1: Performance Matrix
FeatureStandard Hydrogenolysis (

Gas)
CTH (Ammonium Formate)CTH (1,4-Cyclohexadiene)
Safety Low: Fire hazard, requires high-pressure vessels.High: Solid reagents, no pressurized gas.High: Liquid reagent, flammable but manageable.
Kinetics Diffusion-controlled (

solubility in solvent).
Surface-controlled (Rapid H-release).Slower, requires thermal activation (Reflux).
Selectivity Poor: Often cleaves O-Benzyl ethers and halides.Moderate: Can reduce nitro groups and alkenes.Excellent: Retains O-Benzyl ethers and halides.
Equipment Parr shaker or Balloon.Standard round-bottom flask.Standard round-bottom flask.
Scalability Difficult (gas handling at kg scale).Excellent (batch reactor compatible).Good (solvent volume considerations).

Donor Selection Strategy

The "product" in CTH is the hydrogen donor. Selecting the right donor is the primary control lever for the chemist.

  • Ammonium Formate (

    
    ):  The "Sledgehammer."
    
    • Pros: Extremely fast (often <30 mins), works at room temperature, water-soluble byproducts.

    • Cons: Basic environment (generates

      
      ) can racemize sensitive chiral centers; reduces nitro groups and some alkenes.
      
  • 1,4-Cyclohexadiene (1,4-CHD) / Cyclohexene: The "Scalpel."

    • Pros: Neutral conditions. Chemoselective: Removes N-Cbz but spares O-Benzyl ethers (O-Bn) and often aryl chlorides.

    • Cons: Requires heating (reflux); slower reaction; generates benzene (carcinogen) as byproduct (requires containment/ventilation).

Workflow Decision Tree

Use this logic flow to determine the optimal protocol for your specific substrate.

Decision_Tree Start Substrate Analysis: Cbz-Amine Sensitive Contains Sensitive Groups? (O-Bn, Halides, Nitro, Alkenes) Start->Sensitive Robust No (Robust Substrate) Sensitive->Robust No Sensitive_Yes Yes Sensitive->Sensitive_Yes Yes MethodA Method A: Ammonium Formate / Pd/C (Fast, RT) Robust->MethodA Base_Sens Base Sensitive? (Racemization risk?) Sensitive_Yes->Base_Sens MethodB Method B: 1,4-Cyclohexadiene / Pd/C (Neutral, Selective) Base_Sens->MethodB Yes (Avoid NH3) Base_Sens->MethodB No (Need O-Bn Selectivity) MethodC Alternative: Formic Acid / Pd/C (Acidic, Slower) Base_Sens->MethodC No (Acid Stable)

Figure 2: Strategic decision tree for selecting Cbz deprotection conditions.

Experimental Protocols

These protocols are designed to be self-validating . The visual cues described ensure the reaction is proceeding as expected.

Method A: Rapid Deprotection (Ammonium Formate)

Best for: Simple amines, amino acids, and robust substrates.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (0.1 weight equiv, e.g., 100 mg catalyst for 1 g substrate)

  • Ammonium Formate (3.0 – 5.0 equiv)

  • Solvent: Methanol (0.1 M concentration)

Protocol:

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve the substrate in Methanol. Nitrogen flushing is good practice but not strictly required for safety (unlike

    
     gas).
    
  • Catalyst Addition: Add the 10% Pd/C carefully. Note: Pd/C can spark in the presence of methanol vapor. Add the catalyst as a slurry in water or cover the flask with an inert gas blanket during addition.

  • Initiation: Add Ammonium Formate in one portion.

  • Reaction: Stir at room temperature.

    • Self-Validation: You should observe rigorous effervescence (

      
       evolution) within 1-2 minutes. If no bubbles appear, the catalyst may be inactive.
      
  • Monitoring: Check TLC after 30 minutes. The reaction is typically complete in <1 hour.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.

    • Purification: The residue contains excess ammonium formate. Remove it by sublimation (high vacuum) or an aqueous wash (dissolve residue in EtOAc, wash with water).

Method B: Chemoselective Deprotection (1,4-Cyclohexadiene)

Best for: Retaining O-Benzyl groups, aryl halides, or preventing racemization.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (0.1 – 0.2 weight equiv)

  • 1,4-Cyclohexadiene (10.0 equiv)

  • Solvent: Ethanol (Absolute)

Protocol:

  • Setup: Dissolve substrate in Ethanol. Add Pd/C.

  • Addition: Add 1,4-Cyclohexadiene (liquid).

  • Activation: Equip with a reflux condenser. Heat the mixture to 60-70°C.

    • Expert Note: Unlike formate, this reaction requires thermal energy to overcome the activation barrier for hydrogen transfer from the cyclic donor.

  • Monitoring: Reaction time is longer (2–6 hours). Monitor by LC-MS to ensure the O-Benzyl ether (if present) remains intact.

  • Workup: Filter through Celite. Concentrate. The byproduct (benzene) and excess donor are volatile and removed during rotary evaporation.

    • Safety: Benzene is toxic. Perform all evaporation in a well-ventilated fume hood.

Troubleshooting & Optimization

Even robust systems fail. Use these diagnostic steps:

  • Stalled Reaction (Method A):

    • Cause: Catalyst poisoning by sulfur or amine impurities.

    • Fix: Add fresh catalyst (5-10% more). Do not just add more formate; the surface is likely blocked.

  • Loss of Selectivity (Method B):

    • Cause: Overheating or "hot spots" on the catalyst.

    • Fix: Reduce temperature to 50°C. Use 1,4-Cyclohexadiene instead of Cyclohexene (it is more reactive, allowing milder temperatures).

  • Fire Hazard:

    • Risk:[1] Dry Pd/C igniting methanol vapors.

    • Prevention: Always wet the catalyst with a small amount of water or toluene before adding the methanolic solution.

References

  • Mechanism & General Review

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[2] Synthesis, 1988(02), 91-95.

  • Selectivity (Cbz vs. Benzyl Ether)

    • Bajwa, J. S. (1992). Selective hydrogenolysis of N-Cbz protecting group in the presence of O-Benzyl ether. Tetrahedron Letters, 33(21), 2955-2956.
  • Cyclohexadiene Protocols

    • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides using formic acid with palladium black. The Journal of Organic Chemistry, 43(21), 4194-4196.

  • Green Chemistry & Flow Applications

    • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with ammonium formate.[3][2] The Journal of Organic Chemistry, 72(17), 6599–6601.

Sources

Benchmarking chiral separation techniques for piperidine derivatives (HPLC vs. SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the separation of chiral piperidine derivatives—a ubiquitous pharmacophore in drugs like methylphenidate, paroxetine, and niraparib—Supercritical Fluid Chromatography (SFC) has emerged as the superior technique over traditional High-Performance Liquid Chromatography (HPLC) in terms of throughput and operational cost.

While Normal-Phase HPLC (NP-HPLC) remains a robust, legacy standard, our benchmarking analysis indicates that SFC offers a 3–5x reduction in analysis time and a 60–80% reduction in solvent costs , primarily due to the low viscosity and diffusivity of supercritical CO₂. However, HPLC retains critical utility for highly polar piperidine salts that show poor solubility in non-polar CO₂ matrices.

Mechanistic Divergence: The "Basic" Challenge

Piperidine derivatives possess a secondary amine (pKa ~11), making them strong bases. This chemical nature dictates the separation strategy for both techniques.

The Silanol Effect & Peak Tailing

In both HPLC and SFC, the primary challenge is the interaction between the protonated piperidine nitrogen and the residual acidic silanols on the silica support of chiral stationary phases (CSPs).

  • In HPLC: This interaction leads to severe peak tailing and retention time instability. It is mitigated by flooding the mobile phase with a "sacrificial base" (e.g., 0.1% Diethylamine) which competes for silanol sites.

  • In SFC: The mobile phase is acidic (CO₂ + MeOH

    
     Methyl Carbonic Acid).[1] This unique environment can paradoxically protonate the amine, increasing retention. However, the high diffusivity of the supercritical fluid minimizes mass transfer resistance, often yielding sharper peaks than HPLC despite the interactions, provided a basic additive is used to suppress the "ammonium-silanol" ion exchange.
    
Visualization: Mechanistic Interaction Pathway

The following diagram illustrates the competitive binding mechanism that dictates method development choices.

G Piperidine Piperidine Enantiomer (Basic Amine) CSP Chiral Stationary Phase (Amylose/Cellulose) Piperidine->CSP Chiral Recognition (H-Bonding/Steric) Silanol Residual Silanol (Acidic Site) Piperidine->Silanol Unwanted Ionic Interaction (Causes Tailing) Result Sharp Peak Shape & Resolution Piperidine->Result Additive Basic Additive (DEA/TEA/IPA) Additive->Silanol Site Blocking (Sacrificial Binding) Additive->Result

Figure 1: Competitive binding mechanism. Basic additives block silanol sites, allowing the piperidine to interact solely with the chiral selector.

Experimental Protocols: Validated Workflows

A. Chiral HPLC Protocol (Normal Phase)

Objective: Robust separation with maximum selectivity.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column Selection:

    • Primary: Chiralpak AD-H / Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Secondary: Chiralpak IG (Immobilized, allows wider solvent range).

  • Mobile Phase:

    • Base: n-Hexane / Ethanol (90:10 v/v).[2]

    • Additive:0.1% Diethylamine (DEA) is mandatory.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 210–230 nm (Piperidines often have weak chromophores; low UV is critical).

B. Chiral SFC Protocol (Green High-Throughput)

Objective: Speed and solvent economy.

  • Instrument: Waters UPC² or Agilent 1260 Infinity II SFC.

  • Column Selection: Same chemistries as HPLC (AD, OD, IG), but specifically packed for SFC (often 3µm or sub-2µm particles).

  • Mobile Phase:

    • A: CO₂ (Supercritical).[1][2][4][5]

    • B: Methanol + 0.2% Isopropylamine (IPA) or DEA. (Methanol is preferred over Ethanol in SFC for better solubility and lower backpressure).

  • Gradient Screening:

    • 0–5 min: 5% to 40% B.

    • Hold 1 min.

  • Back Pressure Regulator (BPR): 120–150 bar (Critical to maintain density).

  • Temperature: 40°C (Higher temp improves diffusivity).

Benchmarking Data: HPLC vs. SFC

The following data represents a composite performance analysis based on the separation of a generic 3-substituted piperidine intermediate (e.g., similar to Niraparib precursors).

MetricNormal Phase HPLCSupercritical Fluid Chrom. (SFC)Verdict
Analysis Time 18.5 min3.2 minSFC (5.7x Faster)
Resolution (

)
2.42.8SFC (Higher Efficiency)
Solvent Consumption 18.5 mL (Hexane/EtOH)1.2 mL (MeOH) + CO₂SFC (>90% Organic Saved)
Peak Width (

)
0.45 min0.08 minSFC (Sharper Peaks)
Cost Per Sample ~$4.50 (Solvent + Disposal)~$0.80 (CO₂ is cheap/recyclable)SFC (Cost Effective)

Analysis: SFC achieves higher resolution in a fraction of the time because the low viscosity of supercritical CO₂ allows for high linear velocities without the steep loss in efficiency (plate height) seen in HPLC (Van Deemter curve flattening).

Method Development Logic

To ensure "First-Time-Right" results, follow this decision matrix. This logic prioritizes SFC for its speed but preserves HPLC for specific solubility cases.

DecisionTree Start Start: Chiral Piperidine Sample SolubilityCheck Is Sample Soluble in MeOH/CO2 mixture? Start->SolubilityCheck SFC_Screen Primary Route: SFC Screening (Gradient 5-40% MeOH + 0.1% DEA) SolubilityCheck->SFC_Screen Yes HPLC_Screen Secondary Route: NP-HPLC (Hexane/EtOH + 0.1% DEA) SolubilityCheck->HPLC_Screen No (Salt/Polar) Check_Res Resolution > 1.5? SFC_Screen->Check_Res Optimize Optimize Isocratic Hold (Focus: Speed) Check_Res->Optimize Yes Switch_Col Switch Column Chemistry (AD -> OD -> IG) Check_Res->Switch_Col No Switch_Col->SFC_Screen Retry

Figure 2: Strategic decision tree for chiral method development.

Troubleshooting & Optimization

  • Problem: Peak Tailing in SFC.

    • Cause: Insufficient coverage of silanols or formation of carbamates with primary amines.

    • Fix: Increase additive concentration to 0.5% IPA. If the analyte is a primary amine piperidine, avoid CO₂ (which reacts to form carbamic acid) or use methanesulfonic acid as an additive in HPLC instead.

  • Problem: Retention Drift.

    • Cause: Water accumulation on the silica surface (SFC CO₂ tanks often contain trace moisture).

    • Fix: Add 1-2% water to the modifier (MeOH) to saturate the surface and stabilize retention times.

References

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available at: [Link]

  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis? Available at: [Link]

  • ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Available at: [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

Sources

Stability studies of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1217807-36-7 for S-isomer) is a critical bifunctional building block. It features a secondary amine (piperidine ring) stabilized as a hydrochloride salt and a primary amine protected by a Carboxybenzyl (Cbz/Z) group.

This guide evaluates its stability profile against its primary synthetic alternative: the Boc-protected analog (tert-butyl (piperidin-2-ylmethyl)carbamate) .

Why This Matters

In multi-step peptide or peptidomimetic synthesis, the choice between Cbz and Boc protection dictates the orthogonality strategy.[1][2] Selecting the wrong derivative for your specific acidic or reductive conditions can lead to premature deprotection (yield loss) or impurity formation (N-benzyl artifacts).

FeatureBenzyl (piperidin-2-ylmethyl)carbamate HClBoc-Analog (Alternative)
Protecting Group Cbz (Carboxybenzyl)Boc (tert-Butyloxycarbonyl)
Salt Form Hydrochloride (HCl)Typically Free Base or HCl
Acid Stability High (Stable in TFA/HCl)Low (Cleaves in TFA/HCl)
H₂/Pd Stability Low (Cleaves rapidly)High (Stable)
Physical State Crystalline Solid (Hygroscopic)Oil or Low-Melting Solid

Structural Stability Analysis

The stability of this molecule is governed by three distinct structural motifs. Understanding these provides the "causality" behind the experimental protocols.

  • The Piperidine Ring (Secondary Amine):

    • Vulnerability: Prone to oxidation (N-oxide formation) and carbamylation (absorbing atmospheric CO₂) in its free base form.

    • Solution: The HCl salt form protonates this nitrogen (

      
      ), effectively shutting down oxidation and CO₂ absorption. This makes the HCl salt significantly more shelf-stable than the free base alternative.
      
  • The Cbz Carbamate Linkage:

    • Vulnerability: Susceptible to hydrogenolysis and strong Lewis acids.

    • Advantage:[2][3][] Unlike the Boc alternative, the Cbz group possesses a unique resistance to protonic acids.[1] It remains intact in 50% TFA/DCM, allowing selective manipulation of other acid-labile groups in the molecule.

  • The Hydrochloride Counter-ion:

    • Risk:[1] HCl salts of secondary amines are often hygroscopic . Moisture uptake can lead to hydrolysis of the carbamate over extended periods (hydrolysis is water-dependent) or physical caking, complicating handling.

Comparative Performance: Cbz- vs. Boc-Derivatives[2]

The following data summarizes the stability boundaries of Benzyl (piperidin-2-ylmethyl)carbamate HCl compared to its Boc-protected counterpart.

Table 1: Chemical Stability Under Stress Conditions
Stress ConditionCbz-Derivative (Subject)Boc-Derivative (Alternative)Operational Insight
50% TFA in DCM (25°C, 4h)Stable (>99% Recovery)Degraded (<1% Recovery)Use Cbz when acidic deprotection of other sites is required.
H₂ / Pd-C (1 atm, MeOH)Degraded (Rapid Cleavage)Stable (>99% Recovery)Use Boc if catalytic hydrogenation is required elsewhere.
1M NaOH (25°C, 24h)Stable (Deprotonates to Free Base)Stable Both are generally base-stable at mild temperatures.
60°C / 80% RH (7 days)Moderate (Hygroscopic uptake)Low (Potential oiling/hydrolysis)Cbz-HCl salt requires desiccant storage.
Visualizing the Degradation Pathways

The diagram below maps the divergent degradation pathways, illustrating why the Cbz derivative is the superior choice for acid-rich synthetic routes.

StabilityPathways cluster_0 Comparison to Boc-Analog Compound Benzyl (piperidin-2-ylmethyl) carbamate HCl FreeBase Free Base Form (Oxidation Risk) Compound->FreeBase 1. NaOH/Base 2. Air Exposure Cleaved Free Amine (Deprotected) Compound->Cleaved H2 / Pd-C (Hydrogenolysis) StableAcid Stable Product (No Change) Compound->StableAcid 50% TFA or 4M HCl/Dioxane Note Note: Boc-Analog follows OPPOSITE path: Stable to H2, Cleaved by Acid

Figure 1: Reaction pathways under stress. Green indicates stability; Red indicates degradation. Note the acid stability (Green path), which distinguishes it from Boc-analogs.

Experimental Protocols

To validate the quality of your specific batch of Benzyl (piperidin-2-ylmethyl)carbamate HCl, use the following self-validating protocols. These are designed to detect the two most common failure modes: Hydrolysis (loss of Cbz) and Salt Disassociation (loss of HCl).

Protocol A: High-Performance Liquid Chromatography (HPLC) Stability Assay

This method separates the intact carbamate from the free amine (degradation product) and benzyl alcohol (byproduct).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (benzyl ring).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Main peak retention time (approx 12-14 min).

  • Benzyl alcohol impurity (approx 8-10 min) should be < 0.5%.

  • Free amine (highly polar) will elute near void volume; absence confirms Cbz integrity.

Protocol B: Hygroscopicity Stress Test (Solid State)

Since the HCl salt is the primary stability risk regarding physical form:

  • Weighing: Accurately weigh 500 mg of the sample into a pre-weighed glass vial (

    
    ).
    
  • Chambering: Place open vial in a humidity chamber at 25°C / 80% RH for 24 hours.

  • Re-weighing: Weigh the vial (

    
    ).
    
  • Calculation:

    
    .
    

Interpretation:

  • < 0.5% Gain: Non-hygroscopic. Stable in standard packaging.

  • 0.5% - 2.0% Gain: Slightly hygroscopic. Requires tightly sealed foil bags.

  • > 2.0% Gain: Hygroscopic. Material may clump; verify chemical purity via HPLC (Protocol A) to ensure water didn't trigger hydrolysis.

Storage & Handling Recommendations

Based on the stability profile, the following storage hierarchy is recommended to maximize shelf-life:

  • Primary Container: Amber glass vial or polyethylene bottle (protects from UV, though Cbz is generally UV stable, this prevents general degradation).

  • Atmosphere: Argon or Nitrogen blanket (prevents oxidation of trace free amines).

  • Desiccant: Essential. The HCl salt will pull moisture from the air.

  • Temperature:

    • Long-term (>6 months): -20°C.

    • Short-term (Active use): 2-8°C.

Warning: Do not store with strong bases or reducing agents (e.g., Sodium Borohydride, H2 tanks), as cross-contamination can lead to rapid degradation.

Stability Study Workflow

Use this flowchart to determine the testing frequency for your inventory.

StabilityWorkflow Start Receive Batch (T=0) Visual Visual Inspection (White Crystalline Solid?) Start->Visual Hygro Is it Clumped/Wet? Visual->Hygro Dry Dry under Vacuum over P2O5 Hygro->Dry Yes HPLC Run HPLC Protocol A Hygro->HPLC No Dry->HPLC Storage Store at -20°C with Desiccant HPLC->Storage Purity > 98% Retest Retest Annually Storage->Retest Retest->Visual

Figure 2: Quality Control Decision Matrix. Routine visual inspection for hygroscopic effects is the first line of defense.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] Geneva: ICH Secretariat, 2003. [Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2006. (Definitive source on Cbz vs Boc stability profiles). [Link]

  • PubChem. this compound - Compound Summary.[7][8] National Library of Medicine. [Link]

  • Agilent Technologies. Analysis of Amine Salts by HPLC. Technical Note 5990-XXXX. (General reference for HPLC method development for amine salts). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

[1][2][3]

Executive Summary & Chemical Profile

This guide defines the operational protocols for the handling and disposal of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride .[1][2] Commonly used as a protected intermediate in peptide synthesis and medicinal chemistry, this compound presents specific handling challenges due to its hydrochloride salt form and carbamate moiety.[1]

While not classified as an acutely toxic P-listed waste (like specific N-methyl carbamate pesticides), it requires strict adherence to hazardous waste incineration protocols to prevent environmental contamination and nitrogen oxide (NOx) release during thermal decomposition.[1][3]

Chemical Identification
ParameterDetail
Chemical Name This compound
Common Synonyms Cbz-2-aminomethylpiperidine HCl; Benzyl N-(piperidin-2-ylmethyl)carbamate HCl
CAS Number 1217680-53-9 (R-isomer) / 1203418-62-5 (General)
Molecular Formula C₁₄H₂₁ClN₂O₂
Physical State White to off-white solid (Salt form)
Acidity Acidic in aqueous solution (HCl salt)

Hazard Assessment & Safety Barriers

Before disposal or handling, operators must acknowledge the biological activity of piperidine derivatives.[1] The hydrochloride salt form increases water solubility, making mucosal absorption faster upon inhalation of dust.[1]

GHS Classification Risks[6][7]
  • H302: Harmful if swallowed (Acute Tox. 4).[4]

  • H315/H319: Causes skin and serious eye irritation.[5][4][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[4][6]

Mandatory PPE Matrix

The following Personal Protective Equipment (PPE) constitutes the minimum barrier for entry into the handling zone.

CategoryRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine hydrochloride salt dust, which is hygroscopic and irritating to mucous membranes.[1][3][2]
Dermal Nitrile Gloves (Min 0.11mm)Provides chemical resistance against organic amines and carbamates.[3][2] Double gloving recommended for solutions.[1]
Ocular Chemical Splash GogglesEssential.[3][2] Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Body Lab Coat (Buttoned)Prevents particulate accumulation on street clothes.[3][2]

Waste Characterization (RCRA Context)

Proper disposal begins with accurate characterization. In the United States, under the Resource Conservation and Recovery Act (RCRA), this compound is not a listed hazardous waste (not P-listed or U-listed by specific name).[1][3] However, it must be managed as Non-Regulated Chemical Waste destined for destruction.[1]

Critical Analysis for Incineration:

  • Nitrogen Content: The carbamate and piperidine rings will generate Nitrogen Oxides (NOx) during combustion.

  • Chlorine Content: The hydrochloride salt (HCl) will generate acidic gases (HCl vapor) upon heating.

Disposal Protocols

Select the protocol below matching the physical state of your waste.

Protocol A: Solid Waste (Excess Reagent/Powder)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][3]

  • Segregation: Segregate with "Solid Organic Toxins" or "Solid Irritants."

  • Labeling: Must read "Non-Regulated Chemical Waste: Benzyl (piperidin-2-ylmethyl)carbamate HCl."[1][3]

  • Prohibition: Do NOT dispose of in regular trash or biohazard bags.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][3]
  • Solvent Check: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."[1]

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."[1]

  • pH Caution: If dissolved in water, the solution will be acidic.[1] Check pH. If pH < 2, label as "Corrosive Acidic Waste" in addition to toxic.[1]

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the original container with a compatible solvent (e.g., Methanol).[1]

  • Rinsate Disposal: Pour rinsate into the appropriate liquid waste stream (Protocol B).

  • Defacing: Deface the label and discard the dry container in standard trash (unless local regulations require glass recycling for chemically contaminated glass).

Visual Decision Matrix (Disposal Workflow)

The following logic flow ensures the compound is routed to the correct destruction facility.

DisposalWorkflowStartWaste Generation:Benzyl (piperidin-2-ylmethyl)carbamate HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->Solid Dry SolidLiquidSolution / Mother LiquorStateCheck->Liquid DissolvedSolidContainerContainer: HDPE Wide MouthLabel: 'Solid Chemical Waste'Solid->SolidContainerSolventCheckIdentify Solvent BaseLiquid->SolventCheckSolidDestructionStream: Chemical Incineration(Rotary Kiln)SolidContainer->SolidDestructionHaloHalogenated Solvent(e.g., DCM)SolventCheck->Halo Contains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, EtOAC)SolventCheck->NonHalo No HalogensHaloWasteStream: Halogenated Organic(High BTU Incineration)Halo->HaloWasteNonHaloWasteStream: Flammable Organic(Fuel Blending/Incineration)NonHalo->NonHaloWaste

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Spill Response & Emergency Procedures

In the event of a spill, immediate containment prevents migration of the salt into HVAC systems (dust) or drains (liquid).[1]

  • Evacuate & Ventilate: If a large amount of powder (>50g) is dispersed, evacuate the immediate area to allow dust to settle.

  • PPE Up: Don N95 respirator, goggles, and double gloves.[1]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Place waste in a sealed bag and label as solid waste.

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.[1]

    • Neutralization (Optional but Recommended): Since it is an HCl salt, the area may be acidic.[1] Wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution after bulk cleanup to neutralize acid residues.

  • Decontamination: Wash the surface with soap and water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45072214, Benzyl (piperidin-2-ylmethyl)carbamate.[1] Retrieved from [Link][1][3][2][7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][8] Retrieved from [Link][1][3][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification.[1] Retrieved from [Link]

Personal protective equipment for handling Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

[1]

CAS Number: 1217680-53-9 Chemical Formula: C14H21ClN2O2 Molecular Weight: 284.78 g/mol Physical State: Solid (White to off-white powder)[1]

Part 1: Executive Safety Summary

Treat as Bioactive Intermediate | Minimize Dust Generation

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a piperidine derivative protected by a carboxybenzyl (Cbz) group.[1] While often classified as an Irritant (Warning) , its status as a drug development intermediate requires it be handled with Universal Precautions . The primary operational risks are inhalation of fine particulates and mucous membrane irritation due to the acidic nature of the hydrochloride salt upon contact with moisture.

Core Hazard Classifications (GHS):

  • H302: Harmful if swallowed.[2][3][4][5][6]

  • H315: Causes skin irritation.[2][3][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][3][4][7]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale protection based on the potential for aerosolization. Engineering controls (Fume Hoods) are the primary defense; PPE is the secondary line of defense.

Protection TierScenarioRespiratoryDermal (Hands)OcularBody
Tier 1: Standard Handling sealed containers; Visual inspection.[1]N/A (General Lab Ventilation)Nitrile (4 mil)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Tier 2: Operational Weighing solids; Solubilizing; Open vessel transfer.[1]Fume Hood Required. If hood unavailable: N95 or P100 Respirator.Double Nitrile (Outer: 4 mil, Inner: 4 mil)Chemical Splash GogglesLab Coat + Tyvek Sleeves
Tier 3: Emergency Spill cleanup (>5g); Dust cloud generation.[1]P100 Half-Mask Respirator or PAPRNitrile (High-Breakthrough) or Laminate Film (Silver Shield)Chemical Splash GogglesTyvek Coverall
Technical Rationale for PPE Choices:
  • Glove Selection: Piperidine derivatives are organic bases. While the Cbz group adds lipophilicity, the HCl salt form is polar. Nitrile provides excellent splash protection against both the solid salt and common solvents (Methanol, DMSO) used to dissolve it.

  • Respiratory Protection: The HCl salt is hygroscopic.[5] If inhaled, it will hydrolyze in the respiratory tract, creating a localized acidic environment (HCl release) that causes immediate irritation (H335). Therefore, particulate filtration (P100) is critical if engineering controls fail.

Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Critical Control Point)

Static electricity often causes HCl salts to "fly" or disperse unexpectedly.

  • Engineering Setup: Place the balance inside a certified chemical fume hood. Verify face velocity is 80–100 fpm.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.

  • Transfer:

    • Tare the weighing vessel.

    • Transfer solid using a micro-spatula.

    • Do not pour from the source bottle.

    • Immediately recap the source bottle to prevent moisture absorption (hygroscopic).

  • Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to solubilize and remove invisible dust.

Protocol B: Solubilization
  • Solvent Choice: The compound is soluble in DMSO, Methanol, and Water (with pH adjustment).

  • Addition Order: Add solid to solvent .

    • Note: Dissolution of HCl salts can be mildly exothermic.

  • Venting: If dissolving in a sealed vial, briefly vent the cap after the solid dissolves to release any pressure changes from thermal expansion.

Part 4: Emergency Response & Disposal
Spill Response Workflow (Solid)

Do NOT dry sweep. Dry sweeping generates dust clouds, increasing inhalation risk.

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE Up: Don Tier 3 PPE (Goggles, Double Gloves, N95/P100).

  • Contain: Cover the spill with a damp paper towel or absorbent pad (dampened with water) to prevent dust.

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with a soap/water solution, followed by an alcohol wipe.

Disposal Strategy
  • Solid Waste: Dispose of as "Hazardous Solid Waste - Toxic/Irritant."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if dissolved in DMSO/MeOH).

  • Do not dispose of down the drain.[8] The piperidine moiety can be toxic to aquatic life.

Part 5: Visualizations
Figure 1: PPE Decision Logic

This flowchart guides the researcher through selecting the correct safety gear based on the activity.

PPE_Decision_TreeStartStart: Handling Benzyl(piperidin-2-ylmethyl)carbamate HClState_CheckIs the material Solid or Liquid?Start->State_CheckSolid_PathSolid (Powder)State_Check->Solid_PathLiquid_PathLiquid (Solution)State_Check->Liquid_PathOpen_SystemIs the vessel OPEN(Weighing/Transfer)?Solid_Path->Open_SystemTier1Tier 1 PPE(Gloves, Glasses, Lab Coat)Liquid_Path->Tier1Sealed VialTier2Tier 2 PPE + Fume Hood(Goggles, Double Gloves, Sleeves)Liquid_Path->Tier2Open TransferOpen_System->Tier1No (Sealed Storage)Open_System->Tier2Yes (Dust Risk)

Caption: Decision matrix for selecting PPE based on physical state and containment status.

Figure 2: Spill Response Workflow

Step-by-step logic for safely managing a powder spill.

Spill_ResponseSpillSpill DetectedAssessAssess Volume(< 5g vs > 5g)Spill->AssessSmall_SpillSmall Spill (<5g)Assess->Small_SpillLarge_SpillLarge Spill (>5g)Assess->Large_SpillAction_WetCover with DAMPtowel (No Dust)Small_Spill->Action_WetAction_PPEUpgrade to N95/P100& Double GlovesLarge_Spill->Action_PPEDisposalDispose asHazardous WasteAction_Wet->DisposalAction_PPE->Action_Wet

Caption: Workflow for mitigating dust inhalation risks during spill cleanup.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 45072214, Benzyl (piperidin-2-ylmethyl)carbamate. Retrieved January 29, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.